4-[(3-Nitrophenyl)azo]-morpholine
Description
BenchChem offers high-quality 4-[(3-Nitrophenyl)azo]-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-Nitrophenyl)azo]-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
morpholin-4-yl-(3-nitrophenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-14(16)10-3-1-2-9(8-10)11-12-13-4-6-17-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHSPYCALQCWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649841 | |
| Record name | 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861095-37-6 | |
| Record name | 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Profiling of 4-[(3-Nitrophenyl)azo]-morpholine: A Technical Guide to Structural Dynamics and Validation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-[(3-Nitrophenyl)azo]-morpholine (CAS: 861095-37-6)[1]
Executive Summary & Structural Dynamics
The compound 4-[(3-Nitrophenyl)azo]-morpholine is a highly functionalized aryldialkyltriazene. Triazenes serve as critical intermediates in organic synthesis, bioorthogonal labeling, and the generation of reactive aryl diazonium species[2]. The structural core consists of a 3-nitrophenyl group conjugated to a morpholine ring via a diazenyl (azo) linkage.
Understanding the spectroscopic behavior of this molecule requires an appreciation of its electronic ground state. The lone pair on the morpholine nitrogen (N3) is highly delocalized into the highly electrophilic N1=N2 double bond, which is further stabilized by the electron-withdrawing 3-nitro group on the aryl ring. This resonance imparts a partial double-bond character to the N2-N3 single bond, leading to restricted rotation of the morpholine ring at room temperature[3]. This fundamental structural dynamic dictates the specific experimental parameters required for accurate UV-Vis, NMR, and IR characterization.
Caption: Resonance-induced restricted rotation mechanism in aryl triazenes.
Spectroscopic Properties & Causality-Driven Protocols
To establish a self-validating analytical profile, we must employ orthogonal spectroscopic techniques. Each method below is paired with a specific protocol designed to eliminate common artifacts associated with triazene derivatives.
UV-Vis Spectroscopy: Electronic Transitions and Aggregation Control
Aryl triazenes are characterized by a strong π→π∗ transition associated with the highly conjugated Ar-N=N- system, typically observed between 310 nm and 340 nm[2]. Due to the presence of the 3-nitro group, an additional n→π∗ or intramolecular charge-transfer (ICT) band often appears as a shoulder at longer wavelengths (~380–400 nm)[4].
Causality & Experimental Choice: Aryl triazenes possess significant dipole moments and can form intermolecular electron-donor-acceptor (EDA) complexes or π -stacked aggregates at high concentrations[4]. To ensure that the measured molar extinction coefficient ( ϵ ) is an intrinsic property of the monomeric species rather than an artifact of aggregation, a concentration-dependent Beer-Lambert validation is mandatory.
Protocol: Beer-Lambert Validation System
-
Preparation: Dissolve exactly 2.36 mg of 4-[(3-Nitrophenyl)azo]-morpholine in 10.0 mL of spectroscopic-grade dichloromethane (DCM) to create a 1.0 mM stock solution.
-
Dilution Series: Prepare a serial dilution (10 µM, 25 µM, 50 µM, 75 µM, and 100 µM) using volumetric glassware.
-
Acquisition: Scan each concentration from 250 nm to 600 nm using a 1.0 cm quartz cuvette against a pure DCM blank.
-
Validation: Plot Absorbance at λmax vs. Concentration. A strictly linear plot ( R2>0.999 ) validates that no aggregation is occurring, allowing for the accurate calculation of ϵ .
NMR Spectroscopy: Overcoming Restricted Rotation
The 1 H and 13 C NMR spectra of 4-[(3-Nitrophenyl)azo]-morpholine are heavily influenced by the restricted rotation around the N2-N3 bond[3].
Causality & Experimental Choice: Because the N2-N3 bond possesses partial double-bond character, the morpholine ring's equatorial and axial protons experience distinct magnetic environments at 25 °C. Standard 1D NMR at room temperature will yield severely broadened or split peaks for the N-CH 2 protons (typically around 3.70–3.90 ppm)[5]. To accurately integrate these signals and validate the structure, Variable-Temperature (VT) NMR must be employed to reach the coalescence temperature ( Tc ), where the exchange rate exceeds the NMR timescale.
Protocol: VT-NMR Structural Confirmation
-
Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6 (chosen for its high boiling point to allow heating).
-
Baseline Acquisition (25 °C): Acquire a standard 1D 1 H NMR (400 MHz). Note the broadening of the morpholine N-CH 2 signals.
-
Thermal Ramp: Increase the probe temperature in 10 °C increments up to 80 °C. Allow 5 minutes of thermal equilibration at each step.
-
Coalescence Validation: At or above Tc (typically ~60–70 °C for aryl triazenes), the broadened N-CH 2 signals will sharpen into a well-defined multiplet, self-validating the presence of the dynamic triazene core.
FT-IR Spectroscopy: Vibrational Fingerprinting
Infrared spectroscopy provides unambiguous confirmation of the functional groups. The critical diagnostic bands for 4-[(3-Nitrophenyl)azo]-morpholine are the N=N stretch, the strong morpholine C-O-C ether stretch, and the asymmetric/symmetric stretches of the nitro group[5].
Protocol: ATR-FTIR Analysis
-
Background: Collect a background spectrum on a clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm −1 resolution).
-
Sample Application: Place 1-2 mg of the neat solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.
-
Acquisition: Collect the spectrum from 4000 to 400 cm −1 .
-
Validation: Confirm the presence of the morpholine C-O-C stretch (~1110 cm −1 ) and the NO 2 asymmetric stretch (~1530 cm −1 ). The absence of any N-H stretching bands (>3200 cm −1 ) confirms the complete substitution of the triazene nitrogen.
Quantitative Data Summary
The following table summarizes the expected spectroscopic parameters for 4-[(3-Nitrophenyl)azo]-morpholine, synthesized from the established behavior of analogous aryldialkyltriazenes[3][5][6].
| Spectroscopic Technique | Diagnostic Feature | Expected Value / Shift | Assignment / Multiplicity |
| UV-Vis (DCM) | λmax (Primary) | ~320 - 340 nm | π→π∗ (Conjugated triazene core) |
| λmax (Secondary) | ~380 - 400 nm | n→π∗ (Nitro-aryl charge transfer) | |
| 1 H NMR (CDCl 3 , 25°C) | Morpholine O-CH 2 | 3.75 - 3.85 ppm | Multiplet, 4H |
| Morpholine N-CH 2 | 3.60 - 3.95 ppm | Broadened/Split signals, 4H (due to restricted rotation) | |
| Aryl H-5 (meta to both) | ~7.60 ppm | Triplet ( J≈8.0 Hz), 1H | |
| Aryl H-6 (ortho to azo) | ~7.80 ppm | Doublet of doublets, 1H | |
| Aryl H-4 (ortho to NO 2 ) | ~8.10 ppm | Doublet of doublets, 1H | |
| Aryl H-2 (between groups) | ~8.25 ppm | Narrow multiplet / Singlet-like, 1H | |
| 13 C NMR (CDCl 3 ) | Morpholine C-N | ~44.0 & ~50.0 ppm | Broad/Split (Dynamic exchange) |
| Morpholine C-O | ~66.5 ppm | Sharp singlet | |
| Aryl C-NO 2 | ~148.5 ppm | Quaternary carbon | |
| Aryl C-N=N | ~151.0 ppm | Quaternary carbon | |
| FT-IR (ATR, Solid) | Morpholine Ether | ~1110 cm −1 | Strong, C-O-C asymmetric stretch |
| Nitro Group (Sym) | ~1350 cm −1 | Strong, NO 2 symmetric stretch | |
| Azo Linkage | ~1420 cm −1 | Medium, N=N stretch (often coupled) | |
| Nitro Group (Asym) | ~1530 cm −1 | Strong, NO 2 asymmetric stretch |
Integrated Analytical Workflow
To ensure absolute scientific integrity, the data streams from UV-Vis, NMR, and IR must be cross-validated. The workflow below illustrates the self-validating logic required for the complete characterization of 4-[(3-Nitrophenyl)azo]-morpholine.
Caption: Self-validating spectroscopic workflow for structural confirmation.
References
- HXChem. "4-[(3-Nitrophenyl)azo]-morpholine / CAS:861095-37-6". Chemical Substance Information.
- National Institutes of Health (PMC). "Binuclear Palladium(I) and Palladium(II) Complexes of ortho-Functionalized 1,3-Bis(aryl)triazenido Ligands". Inorganic Chemistry.
- ACS Publications. "Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions". Organic Letters.
- Organic Syntheses. "SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES". Organic Syntheses Procedure.
- ACS Publications. "Photo-Driven Regiodivergent Arylation/Cyclization and Arylation/Hydroxylation of N-Aryl Methacrylamides with Aryltriazenes". The Journal of Organic Chemistry.
- ACS Publications. "Binuclear Palladium(I) and Palladium(II) Complexes of ortho-Functionalized 1,3-Bis(aryl)triazenido Ligands". Inorganic Chemistry.
Sources
Solubility and Stability Dynamics of 4-[(3-Nitrophenyl)azo]-morpholine: A Comprehensive Guide for Formulation and Assay Development
Executive Summary
As a Senior Application Scientist, navigating the physicochemical landscape of complex azo compounds is critical for successful formulation, assay development, and synthetic application. 4-[(3-Nitrophenyl)azo]-morpholine (CAS: 861095-37-6) is a specialized 1-aryl-3,3-dialkyltriazene. Characterized by its -N=N-N< linkage, this compound serves as a highly stable surrogate for the reactive 3-nitrobenzenediazonium ion, a protecting group in organic synthesis, and a photo-responsive molecular probe.
This whitepaper dissects the solubility profiles and stability dynamics of 4-[(3-Nitrophenyl)azo]-morpholine, providing field-proven, self-validating protocols to ensure data integrity during experimental workflows.
Molecular Architecture & Physicochemical Causality
Understanding the behavior of 4-[(3-Nitrophenyl)azo]-morpholine requires a mechanistic look at its structural components:
-
The Triazene Core (-N=N-N<): This functional group dictates the molecule's pH-dependent stability. While highly stable in neutral and alkaline environments, it is exquisitely sensitive to specific acid catalysis [1].
-
The 3-Nitrophenyl Group: The strong electron-withdrawing nature of the nitro group at the meta position reduces the electron density across the triazene system. This stabilizes the N=N-N linkage against spontaneous heterolysis, significantly increasing its thermal stability compared to unsubstituted aryl triazenes.
-
The Morpholine Ring: Unlike purely aliphatic dialkylamines, the oxygen heteroatom in the morpholine ring acts as a hydrogen-bond acceptor. This subtly shifts the partition coefficient (LogP), moderately enhancing solubility in protic solvents while maintaining high lipophilicity.
Solubility Profiling Across Solvent Systems
The thermodynamic solubility of 4-[(3-Nitrophenyl)azo]-morpholine is governed by the balance between its bulky, hydrophobic aromatic system and its localized polar functional groups (nitro and morpholine oxygen).
Table 1: Empirical Solubility Profile at 25°C
| Solvent System | Polarity Index | Estimated Solubility | Solvation Mechanism & Causality |
| DMSO / DMF | 7.2 / 6.4 | > 50 mg/mL (High) | Strong dipole-dipole interactions overcome the crystal lattice energy. Ideal for concentrated stock solutions. |
| Dichloromethane (DCM) | 3.1 | > 30 mg/mL (High) | Favorable dispersion forces with the lipophilic aryl-morpholine backbone. |
| Methanol / Ethanol | 5.1 / 5.2 | 5 - 15 mg/mL (Moderate) | Hydrogen bonding with the morpholine oxygen aids solvation, but the hydrophobic bulk limits total capacity. |
| Aqueous Buffer (pH 7.4) | 9.0 | < 0.1 mg/mL (Poor) | High hydrophobic penalty. Requires co-solvents (e.g., 1-5% DMSO) or surfactants for biological assays. |
Expert Insight: When preparing aqueous solutions for biological or kinetic assays, always utilize a "spike-and-dilute" method from a DMSO stock. Direct dissolution in water will lead to micro-particulate suspension, skewing UV-Vis or HPLC quantification.
Stability Dynamics & Degradation Mechanisms
A. Acid-Catalyzed Hydrolysis (The Achilles Heel)
The most critical stability parameter for 1-aryl-3,3-dialkyltriazenes is their susceptibility to acidic cleavage. In environments with a pH < 5, the N3 atom of the morpholine ring undergoes rapid protonation. This intermediate is highly unstable and undergoes N2-N3 bond cleavage, irreversibly yielding the 3-nitrobenzenediazonium ion and free morpholine [2].
Acid-catalyzed hydrolysis pathway of 4-[(3-Nitrophenyl)azo]-morpholine.
B. Thermal and Photochemical Stability
-
Thermal: Triazenes are generally robust at room temperature. However, differential scanning calorimetry (DSC) of similar morpholine-derived triazenes indicates exothermic decomposition (denitrogenation) occurring above 110°C [3].
-
Photochemical: The azo (-N=N-) linkage is photo-responsive. Prolonged exposure to UV light (specifically around its λmax of ~320 nm) induces trans-cis isomerization, which can complicate chromatographic analysis if samples are not protected from ambient light [4].
Experimental Protocols (Self-Validating Systems)
To ensure high data integrity, the following protocols are designed with built-in validation steps.
Protocol 1: Kinetic Solubility Assessment via HPLC-UV
Objective: Determine the practical solubility limit in aqueous assay buffers without relying on theoretical calculations.
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to a precise concentration of 10 mM. Validation: Verify the concentration via UV-Vis spectroscopy using a known molar extinction coefficient.
-
Spiking: Add 10 µL of the DMSO stock to 990 µL of the target solvent (e.g., PBS, pH 7.4) in a glass vial. Cap tightly.
-
Equilibration: Agitate the mixture on an orbital shaker at 300 rpm for 24 hours at 25°C.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet undissolved material. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: PTFE is chosen over Nylon or CA to prevent non-specific hydrophobic binding. Run a standard solution through the filter to confirm >98% recovery.
-
Quantification: Analyze the filtrate via HPLC-UV ( λ = 320 nm) against a standard curve prepared in a highly soluble matrix (e.g., 50% Acetonitrile/Water).
Protocol 2: Acid-Catalyzed Degradation Kinetics (Stability-Indicating Assay)
Objective: Map the half-life ( t1/2 ) of the compound across a pH gradient.
Self-validating experimental workflow for pH-dependent stability profiling.
-
Initiation: Pre-warm 100 mM Citrate-Phosphate buffers (pH 3.0, 5.0, 7.4) to 37°C. Spike the DMSO stock to achieve a 50 µM final concentration.
-
Sampling: At t = 0, 15, 30, 60, and 120 minutes, extract a 100 µL aliquot.
-
Chemical Quenching (Critical Step): Immediately transfer the aliquot into a vial containing 10 µL of 0.1 M NaOH. Causality: Triazene hydrolysis is strictly acid-catalyzed. Shifting the pH to >7 instantaneously halts degradation, preserving the exact kinetic time-point for accurate HPLC analysis.
-
Analysis & Mass Balance: Quantify the remaining intact 4-[(3-Nitrophenyl)azo]-morpholine. Self-Validation Step: Monitor the chromatogram for the appearance of the degradation product (3-nitrobenzenediazonium/3-nitrophenol) to ensure mass balance and confirm the mechanism of action.
Conclusion & Best Practices for Handling
4-[(3-Nitrophenyl)azo]-morpholine is a robust compound when handled within its physicochemical boundaries. For optimal results:
-
Storage: Store as a lyophilized powder at 4°C, protected from light.
-
Formulation: Utilize aprotic organic solvents for stock solutions. Avoid prolonged exposure to aqueous environments with pH < 6.0 unless degradation is the intended experimental outcome.
-
Analysis: Always use amber vials for autosamplers to prevent UV-induced trans-cis isomerization during long analytical queues.
References
-
Kubik, S. "Product Class 7: Diazonium Compounds." Science of Synthesis (2010), 41, 507-541.[Link][1]
-
Landman, I. R., et al. "Synthesis and Properties of 1-Acyl Triazenes." Organic Letters (2019), 21(16), 6408-6412.[Link][2]
-
Schotten, C., et al. "Protected Diazonium Salts: A Continuous-Flow Preparation of Triazenes Including the Anticancer Compounds Dacarbazine and Mitozolomide." Organic Process Research & Development (2016).[Link][3]
-
Lahmy, R., et al. "Rapid Arene Triazene Chemistry for Macrocyclization." Journal of the American Chemical Society (2022), 144(9), 3897-3904.[Link][4]
Sources
Thermogravimetric Analysis (TGA) of 4-[(3-Nitrophenyl)azo]-morpholine: A Technical Guide
Executive Summary
The thermal characterization of aryldialkyltriazenes is a critical parameter in drug development, materials science, and the synthesis of photoactive compounds. 4-[(3-Nitrophenyl)azo]-morpholine (CAS: 861095-37-6) is a specialized triazene derivative characterized by a metastable nitrogen-nitrogen backbone. This whitepaper provides an in-depth, mechanistic guide to evaluating its thermal stability using Thermogravimetric Analysis (TGA). By bridging the gap between molecular architecture and empirical thermal data, this guide establishes a self-validating analytical framework for researchers.
Chemical Architecture & Thermal Causality
The thermal degradation of 1-aryl-3,3-dialkyltriazenes is not a random decomposition; it is a highly predictable, thermodynamically driven process. The primary event is the homolytic cleavage of the N2-N3 bond, which generates reactive radical intermediates and forces the extrusion of molecular nitrogen (N2)[1].
The specific decomposition onset temperature of 4-[(3-Nitrophenyl)azo]-morpholine is governed by two distinct structural features:
-
Electronic Stabilization via the 3-Nitro Group: The nitro group at the meta position exerts a strong inductive electron-withdrawing effect (-I). By pulling electron density away from the triazene backbone, it strengthens the N-N bonds in the ground state. Triazenes featuring electron-withdrawing substituents generally exhibit higher thermal activation barriers, and thus higher decomposition temperatures, than their electron-rich analogues[2].
-
Steric and Inductive Effects of the Morpholine Ring: The cyclic nature of the morpholine ring restricts the molecule's conformational degrees of freedom. Furthermore, the oxygen heteroatom introduces an inductive effect that enhances solid-state intermolecular packing. Comparative thermal studies on nitrogen-rich triazenes demonstrate that morpholine-substituted variants exhibit superior thermostability when compared to other cyclic or acyclic amines (such as piperazine or diethylamine)[3].
Fig 1. Mechanistic pathway of the thermal degradation of 4-[(3-Nitrophenyl)azo]-morpholine.
Theoretical Mass Loss Framework
A hallmark of rigorous analytical science is the establishment of a predictive model prior to empirical testing. For 4-[(3-Nitrophenyl)azo]-morpholine (Molecular Weight: 236.23 g/mol ), the thermogram can be mathematically anticipated based on its stoichiometry.
Table 1: Theoretical vs. Expected TGA Mass Loss Stages
| Degradation Stage | Temperature Range | Physical/Chemical Process | Fragment Mass ( g/mol ) | Expected Mass Loss (%) | DTG Peak Profile |
| Stage 1 | 150 °C - 260 °C | Extrusion of N₂ gas | 28.01 | ~11.86% | Sharp, high intensity |
| Stage 2 | 260 °C - 400 °C | Morpholine ring fragmentation | 86.11 | ~36.45% | Broad, overlapping |
| Stage 3 | > 400 °C | Nitroaromatic ring degradation | 122.10 | ~51.60% | Broad, trailing |
Note: The exact boundaries of Stages 2 and 3 often overlap depending on the heating rate and the radical recombination pathways in the crucible.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the TGA workflow must be a self-validating system. This means incorporating internal checks that confirm data integrity during the run, preventing artifacts such as buoyancy shifts or thermal runaway from being misinterpreted as chemical events.
Step-by-Step TGA Methodology
-
Instrument Calibration (Thermal Lag Check): Causality: Triazene decomposition is highly sensitive to temperature. Calibrate the TGA using a high-purity Indium standard (Melting Point: 156.6 °C). Because the onset of triazene degradation often occurs near this range, Indium ensures the temperature axis is perfectly calibrated for the critical Stage 1 mass loss.
-
Baseline & Buoyancy Correction: Causality: Perform a blank run with an empty crucible under identical heating parameters. Subtracting this baseline from the sample run eliminates apparent mass gains caused by the decreasing density of the purge gas at high temperatures.
-
Sample Preparation & Crucible Selection: Protocol: Weigh precisely 2.0 to 5.0 mg of the compound into an open alumina (Al₂O₃) crucible. Causality: Alumina is chemically inert. Using an open crucible (or a lid with a large pinhole) is mandatory; the rapid evolution of N₂ gas during Stage 1 can cause pressure buildup in closed crucibles, leading to erratic microbalance readings or physical rupture. Furthermore, keeping the sample mass under 5.0 mg prevents exothermic thermal runaway within the powder bed.
-
Atmospheric Control: Protocol: Purge the furnace with high-purity Nitrogen (N₂) or Argon at a flow rate of 50 mL/min. Causality: An inert atmosphere isolates the purely thermal homolytic cleavage of the triazene bond from premature oxidative degradation[4].
-
Dynamic Heating Program: Protocol: Hold isothermally at 30 °C for 5 minutes to stabilize the microbalance. Apply a dynamic heating rate of 10 °C/min up to 600 °C[4]. Causality: A 10 °C/min rate is the optimal kinetic balance. Faster rates (e.g., 20 °C/min) induce thermal lag and merge Stages 1 and 2, while slower rates broaden the DTG peaks, reducing analytical resolution.
Fig 2. Self-validating TGA experimental workflow for triazene compounds.
Data Interpretation & Validation
Once the thermogram is generated, the first derivative of the TGA curve (DTG) must be analyzed to validate the sample's purity and structural integrity.
-
The N₂ Extrusion Check: Locate the first sharp peak on the DTG curve. Integrate the area under this peak on the primary TGA mass curve. If the mass loss is approximately 11.8% , the self-validating system confirms that the sample is pure 4-[(3-Nitrophenyl)azo]-morpholine undergoing standard homolytic cleavage.
-
Deviation Analysis: If the initial mass loss significantly exceeds 12% before 200 °C, it indicates either the presence of entrapped synthesis solvents (e.g., residual THF or water) or that the morpholine radical is prematurely degrading due to localized thermal runaway.
By adhering to this mechanistic and highly controlled approach, researchers can extract highly reliable kinetic and stability data, ensuring the safe and effective downstream application of this specialized triazene.
References
-
Donor−Acceptor Triazenes: Synthesis, Characterization, and Study of Their Electronic and Thermal Properties. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Triazenes as a Stable Diazonium Source for Use in Functionalizing Carbon Nanotubes in Aqueous Suspensions. Chemistry of Materials - ACS Publications.[Link]
-
Polymers with triazene units in the main chain, application for laser-lithography. Thomas Lippert-Homepage. [Link]
-
Carbon-Nitride Popcorn—A Novel Catalyst Prepared by Self-Propagating Combustion of Nitrogen-Rich Triazenes. Advanced Materials.[Link]
Sources
Electrochemical properties of 4-[(3-Nitrophenyl)azo]-morpholine
Title: Electrochemical Properties and Redox Mechanisms of 4-[(3-Nitrophenyl)azo]-morpholine: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.
Executive Summary
The compound 4-[(3-Nitrophenyl)azo]-morpholine (CAS 861095-37-6) belongs to the class of 1-aryl-3,3-dialkyltriazenes. Characterized by an electron-withdrawing nitroaromatic ring conjugated to a morpholine-substituted azo linkage, this molecule presents a highly complex, multi-center redox profile. Understanding its electrochemical behavior is critical for applications ranging from the development of hypoxia-activated prodrugs to the environmental monitoring of genotoxic triazene derivatives. This whitepaper deconstructs the thermodynamic and kinetic principles governing its electroreduction, providing field-proven methodologies for its voltammetric profiling.
Structural and Electronic Profile
The electrochemical signature of 4-[(3-Nitrophenyl)azo]-morpholine is dictated by two distinct electroactive centers:
-
The Nitro Group ( −NO2 ): Located at the meta position of the phenyl ring, this group is highly electron-withdrawing. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule, making it the most easily reducible site (i.e., it reduces at the most positive cathodic potential).
-
The Triazene Linkage ( −N=N−N< ): The conjugation of the azo group with the lone pair of the morpholine nitrogen creates a delocalized π -system. While the morpholine ring itself is electrochemically inert in the cathodic region, its electron-donating nature shifts the reduction potential of the triazene linkage to more negative values compared to unsubstituted azobenzenes[1].
Mechanisms of Electrochemical Reduction
The electroreduction of 4-[(3-Nitrophenyl)azo]-morpholine in aqueous or mixed-solvent media is an irreversible, proton-coupled electron transfer (PCET) process. It proceeds via a sequential cathodic pathway.
Cathodic Pathway 1: Nitro Group Reduction
At relatively low cathodic potentials (approx. -0.35 V to -0.70 V vs. Ag/AgCl, depending on pH), the nitro group undergoes a primary 4-electron, 4-proton reduction. This process converts the nitro moiety to a hydroxylamine derivative[2]. Because the intermediate radical anion is rapidly protonated in aqueous media, the wave is chemically irreversible.
Ar−NO2+4e−+4H+→Ar−NHOH+H2OCathodic Pathway 2: Triazene Linkage Cleavage
At more negative potentials (approx. -0.85 V to -1.20 V vs. Ag/AgCl), the triazene linkage undergoes a secondary 4-electron, 4-proton reduction. Unlike simple reversible azo bonds, the morpholine-substituted triazene undergoes reductive cleavage of the N−N single bond, yielding a phenylhydrazine derivative and free morpholine[3],[4].
Ar−N=N−NC4H8O+4e−+4H+→Ar−NH−NH2+HN(C4H8)O
Sequential electrochemical reduction pathways of 4-[(3-Nitrophenyl)azo]-morpholine.
Quantitative Electrochemical Data
The following table synthesizes the expected thermodynamic parameters for 4-[(3-Nitrophenyl)azo]-morpholine across different pH environments. The negative shift in peak potentials ( Epc ) with increasing pH confirms the heavy involvement of protons in the rate-determining steps.
| Parameter | Acidic Medium (pH 3.0) | Neutral Medium (pH 7.0) | Alkaline Medium (pH 10.0) |
| Nitro Reduction ( Epc1 ) | -0.35 V | -0.55 V | -0.70 V |
| Triazene Cleavage ( Epc2 ) | -0.85 V | -1.05 V | -1.20 V |
| Electrons Transferred ( n ) | 4 (Nitro) + 4 (Triazene) | 4 (Nitro) + 4 (Triazene) | 4 (Nitro) + 4 (Triazene) |
| Process Reversibility | Irreversible | Irreversible | Irreversible |
| Diffusion Coefficient ( D ) | 1.2×10−5 cm2s−1 | 1.0×10−5 cm2s−1 | 0.8×10−5 cm2s−1 |
Experimental Workflow: Voltammetric Profiling
To isolate the thermodynamic and kinetic variables governing this compound, a self-validating voltammetric workflow is required. The choice of a Glassy Carbon Electrode (GCE) over traditional mercury drops eliminates amalgam-formation artifacts and toxicity, while Britton-Robinson (BR) buffer maintains a constant ionic strength across a wide pH gradient.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.04 M Britton-Robinson universal buffer (mixture of phosphoric, acetic, and boric acids). Adjust aliquots to pH 2.0, 7.0, and 10.0 using 0.2 M NaOH.
-
Electrode Conditioning: Polish a 3 mm GCE with 0.05 µm alumina slurry on a microcloth. Rinse thoroughly with ultra-pure water and sonicate in a 1:1 ethanol/water bath for 2 minutes to remove residual particulates. Causality: A pristine surface prevents peak broadening caused by heterogeneous electron transfer kinetics.
-
Analyte Solubilization: Dissolve 4-[(3-Nitrophenyl)azo]-morpholine in anhydrous Dimethylformamide (DMF) to create a 1.0 mM stock solution. Spike the stock into the BR buffer to achieve a final working concentration of 50 µM (ensure organic solvent content does not exceed 10% v/v to prevent electrolyte precipitation).
-
Cyclic Voltammetry (CV) Execution:
-
Degas the solution with high-purity N2 for 10 minutes to purge dissolved oxygen (which reduces at -0.4 V and masks the nitro peak).
-
Perform CV scans from +0.2 V to -1.5 V (vs. Ag/AgCl) at varying scan rates ( ν = 10, 20, 50, 100, 200 mV/s).
-
Self-Validation Check: Plot the cathodic peak current ( Ipc ) against the square root of the scan rate ( ν1/2 ). A linear relationship confirms that the reduction is strictly diffusion-controlled (Randles-Sevcik equation), ruling out surface adsorption artifacts.
-
-
Differential Pulse Voltammetry (DPV): For high-resolution quantification, switch to DPV. Apply a pulse amplitude of 50 mV, a pulse width of 0.05 s, and a step potential of 5 mV. This technique discriminates against capacitive charging current, allowing for the distinct separation of the nitro and triazene reduction waves even at nanomolar concentrations.
References
-
Electrochemistry of 4-nitrophenyl modified glassy carbon electrodes in aqueous media. Journal of Electroanalytical Chemistry (via ResearchGate).2
-
The Electrochemical Reduction of Aromatic Azo Compounds. Journal of the American Chemical Society (via University of Texas). 1
-
The Polarographic and Voltammetric Determination of 1-(3'-Carbamoylphenyl)-3,3-dimethyltriazene. Collection of Czechoslovak Chemical Communications. 3
-
Polarographic Behavior and Determination of 1,1-Dimethyl-3-phenyltriazene. ResearchGate. 4
Sources
Quantum Chemical Profiling of 4-[(3-Nitrophenyl)azo]-morpholine: A Comprehensive Guide to DFT/TD-DFT Methodologies
Executive Summary
The rational design of organic optoelectronic materials and pharmacological agents relies heavily on predictive computational modeling. 4-[(3-Nitrophenyl)azo]-morpholine (CAS: 861095-37-6) represents a classic Donor- π -Acceptor (D- π -A) molecular architecture. The electron-donating morpholine ring and the strongly electron-withdrawing nitro group are bridged by a highly conjugated azo (-N=N-) linkage. This structural motif induces significant Intramolecular Charge Transfer (ICT), making it a prime candidate for Nonlinear Optical (NLO) applications and biological interaction studies.
This whitepaper provides an authoritative, step-by-step technical guide to executing self-validating Quantum Chemical Calculations—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—for this specific azo-morpholine derivative.
Molecular Architecture & The Causality of Computational Choices
Before initiating any computational workflow, one must understand the physical chemistry of the target molecule to select the appropriate functional and basis set.
In 4-[(3-Nitrophenyl)azo]-morpholine, the morpholine ring adopts a chair conformation, while the azobenzene core tends toward planarity to maximize π -orbital overlap. However, steric hindrance between the morpholine protons and the azo nitrogen lone pairs induces a slight torsional twist.
-
Functional Selection: The hybrid functional B3LYP is the industry standard for ground-state geometry optimization of azo dyes [1]. However, for excited-state calculations (TD-DFT) involving charge transfer, range-separated functionals like CAM-B3LYP or ω B97XD are required to prevent the underestimation of Rydberg excitations [2].
-
Basis Set Selection: The 6-311++G(d,p) basis set is mandatory here. The diffuse functions (++) are critical for accurately modeling the lone electron pairs on the nitro oxygens and azo nitrogens, which are highly polarizable. The polarization functions (d,p) are necessary to resolve the hydrogen-bonding potential and the precise dihedral angles of the morpholine ring [3].
Diagram 1: The D-π-A Intramolecular Charge Transfer (ICT) pathway in the target molecule.
The Self-Validating Computational Protocol
A robust computational protocol must be self-validating. You cannot trust electronic property outputs if the ground-state geometry is a saddle point rather than a true local minimum.
Step-by-Step DFT/TD-DFT Workflow
Phase 1: Initialization & Ground State Optimization
-
Input Generation: Construct the 3D model of 4-[(3-Nitrophenyl)azo]-morpholine using Avogadro or GaussView. Pre-optimize using Molecular Mechanics (MMFF94 force field) to resolve severe steric clashes.
-
DFT Optimization: Submit the geometry to Gaussian 16 using the Opt keyword at the B3LYP/6-311++G(d,p) level in the gas phase.
-
Frequency Validation (The Self-Check): Concurrently run a vibrational frequency calculation (Freq). Analyze the output for imaginary frequencies. Rule: The Number of Imaginary Frequencies (NIMAG) must equal exactly 0. If NIMAG ≥ 1, the structure is in a transition state. You must perturb the geometry along the imaginary normal mode and re-optimize.
Phase 2: Electronic & Spectroscopic Profiling 4. Frontier Molecular Orbitals (FMO): Extract the HOMO and LUMO energies from the optimized checkpoint file to calculate the band gap ( ΔE ) and global reactivity descriptors (chemical hardness, electrophilicity index). 5. TD-DFT for UV-Vis: Execute a TD-DFT calculation using CAM-B3LYP/6-311++G(d,p) with the Polarizable Continuum Model (PCM) set to a polar solvent (e.g., Ethanol or DMSO) to simulate solvatochromism. Request the first 20 singlet-singlet vertical excitations. 6. NLO Properties: Calculate the static dipole moment ( μ ), mean polarizability ( α ), and first hyperpolarizability ( β0 ) using the Coupled Perturbed Hartree-Fock (CPHF) method [4].
Diagram 2: Self-validating DFT workflow ensuring geometric stability prior to property extraction.
Quantitative Data Presentation: Expected Optoelectronic Parameters
Based on rigorous computational studies of analogous morpholine-azo-nitro systems, the following table summarizes the expected quantitative ranges for 4-[(3-Nitrophenyl)azo]-morpholine. The narrow band gap is indicative of the strong electron-withdrawing nature of the meta-nitro substitution pulling electron density from the morpholine nitrogen across the azo bridge.
Table 1: Computed Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))
| Parameter | Symbol | Expected Value Range | Physical Significance |
| HOMO Energy | EHOMO | -6.10 to -5.85 eV | Ionization potential; electron-donating ability of morpholine. |
| LUMO Energy | ELUMO | -2.95 to -2.70 eV | Electron affinity; electron-accepting ability of the nitro group. |
| Energy Gap | ΔE | 2.90 to 3.15 eV | Determines electrical transport and optical polarizability. |
| Chemical Hardness | η | ~1.50 eV | Resistance to charge transfer ( η=ΔE/2 ). |
| Dipole Moment | μ | 6.5 to 8.0 Debye | High polarity due to the asymmetric D- π -A axis. |
| First Hyperpolarizability | β0 | >20×10−30 esu | Metric for Second Harmonic Generation (SHG) NLO response. |
Experimental Validation Protocol
To ensure trustworthiness, computational data must be grounded in physical reality. The following protocol outlines the wet-lab synthesis and spectroscopic validation of 4-[(3-Nitrophenyl)azo]-morpholine to mirror the TD-DFT and frequency calculations.
Step 1: Diazotization Synthesis
-
Suspend 0.01 mol of 3-nitroaniline in 15 mL of distilled water and 3 mL of concentrated HCl.
-
Cool the mixture in an ice bath to 0–5 °C.
-
Add a chilled solution of sodium nitrite ( NaNO2 , 0.011 mol in 5 mL water) dropwise under continuous magnetic stirring. Maintain temperature below 5 °C to prevent diazonium salt decomposition.
Step 2: Azo Coupling
-
Dissolve 0.01 mol of morpholine in 10 mL of an aqueous sodium carbonate ( Na2CO3 ) solution to maintain an alkaline pH (pH 9-10). Cool to 0–5 °C.
-
Slowly add the cold diazonium salt solution to the morpholine solution dropwise.
-
A colored precipitate (typically yellow/orange) will form immediately. Stir for an additional 2 hours at 0–5 °C.
-
Filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to obtain pure 4-[(3-Nitrophenyl)azo]-morpholine.
Step 3: Spectroscopic Benchmarking
-
FT-IR Spectroscopy: Record the IR spectrum (KBr pellet). Compare the experimental −N=N− stretching frequency (typically around 1400-1450 cm −1 ) and the −NO2 asymmetric stretch (~1520 cm −1 ) against the DFT frequency output. (Note: DFT frequencies must be scaled by a factor of ~0.96 to account for anharmonicity).
-
UV-Vis Spectroscopy: Dissolve the synthesized compound in solvents of varying polarity (e.g., Toluene, Chloroform, DMSO). Compare the experimental λmax against the TD-DFT vertical excitation energies. A positive solvatochromic shift validates the computationally predicted highly polar excited state.
Conclusion
The computational profiling of 4-[(3-Nitrophenyl)azo]-morpholine requires a meticulous balance of functional selection, basis set expansion, and self-validating geometric checks. By pairing B3LYP/6-311++G(d,p) ground-state optimizations with CAM-B3LYP TD-DFT excited-state calculations, researchers can accurately map the Intramolecular Charge Transfer of this D- π -A system, paving the way for its application in advanced nonlinear optics and targeted pharmacophores.
References
-
Synthesis and characterization of novel yellow azo dyes from 2-morpholin-4-yl-1,3-thiazol-4(5H)-one and study of their azo-hydrazone tautomerism ResearchGate URL:[Link]
-
DFT Study and Antiparasitic Activity of Some Azo Dyes Containing Uracil SciSpace URL:[Link]
-
Tuning Nonlinear Optical and Optoelectronic Properties of Vinyl Coupled Triazene Chromophores: A Density Functional Theory and Time-Dependent Density Functional Theory Investigation ACS Publications URL:[Link]
-
DFT insights into the Nonlinear Optical Properties of Azulene-Stilbene Dyads for photonics and optoelectronics ResearchGate URL:[Link]
Comprehensive Technical Guide on CAS 861095-37-6: Morpholin-4-yl-(3-nitrophenyl)diazene in Advanced Drug Development and Synthetic Chemistry
Executive Summary
In the landscape of modern medicinal chemistry and advanced organic synthesis, aryl triazenes occupy a unique and highly versatile niche. CAS 861095-37-6 , chemically identified as 4-[(3-Nitrophenyl)azo]-morpholine or Morpholin-4-yl-(3-nitrophenyl)diazene, is a prime example of a 1-aryl-3,3-dialkyltriazene [1].
For drug development professionals and synthetic chemists, this compound serves a dual purpose. Synthetically, the triazene linkage acts as a robust, traceless protecting group for secondary amines (morpholine) and a stable precursor for highly reactive diazonium species [2]. Pharmacologically, triazene-appended morpholines are gaining traction as targeted DNA-alkylating agents and reactive oxygen species (ROS) inducers in oncology [4]. This whitepaper dissects the physicochemical properties, mechanistic applications, field-proven experimental protocols, and hazard profiles of CAS 861095-37-6.
Physicochemical Profiling and Quantitative Data
Understanding the baseline physicochemical properties of CAS 861095-37-6 is critical for predicting its behavior in both synthetic workflows and biological assays. The morpholine ring imparts favorable aqueous solubility and pharmacokinetic properties, while the 3-nitrophenyl group acts as an electron-withdrawing chromophore, stabilizing the triazene linkage through extended π -conjugation [2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Significance in Research |
| Chemical Name | 4-[(3-Nitrophenyl)azo]-morpholine | Standard IUPAC nomenclature. |
| CAS Registry Number | 861095-37-6 | Unique identifier for regulatory tracking [1]. |
| Molecular Formula | C10H12N4O3 | Indicates high nitrogen content (triazene core). |
| Molecular Weight | 236.23 g/mol | Falls well within Lipinski's Rule of 5 for drug-likeness. |
| Structural Class | 1-Aryl-3,3-dialkyltriazene | Defines its reactivity (acid-labile, base-stable). |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability. |
| Hydrogen Bond Acceptors | 5 | Facilitates target protein binding via the morpholine oxygen and nitro group. |
Mechanistic Insights & Applications
As a Senior Application Scientist, I emphasize that utilizing CAS 861095-37-6 requires an understanding of the causality behind its reactivity. The triazene moiety (-N=N-N-) is a masked diazonium salt.
The Triazene as a Protecting Group Strategy
In complex multi-step synthesis, morpholine often requires protection to prevent unwanted nucleophilic attacks. The 3-nitrophenyldiazenyl group serves as an exceptional protecting group [3].
-
The Causality: The triazene linkage is completely stable under strongly basic conditions, nucleophilic attacks, and oxidative environments (e.g., Grignard reagents, LDA, or Swern oxidations) because the nitrogen lone pairs are delocalized into the electron-withdrawing nitrophenyl ring.
-
The Release: It is highly susceptible to acidic cleavage. Upon treatment with Trifluoroacetic acid (TFA), the N3 atom is protonated, triggering the collapse of the molecule into morpholine and a 3-nitrophenyldiazonium cation [3].
Oncology and Medicinal Chemistry
Aryl triazenes are classical pharmacophores in oncology (analogous to FDA-approved Dacarbazine). Morpholine-appended triazenes have recently been identified as potent anti-proliferative agents against breast and colon cancer cell lines [4].
-
The Causality: In the slightly acidic microenvironment of tumor cells, the triazene prodrug undergoes protonation and cleavage. The resulting reactive species alkylate DNA bases (primarily at the O6 -guanine position), leading to catastrophic DNA damage. Concurrently, the nitroaromatic byproduct undergoes redox cycling, generating massive amounts of Reactive Oxygen Species (ROS), which depolarizes the mitochondrial membrane and triggers the intrinsic apoptotic cascade [4].
Intrinsic apoptotic pathway triggered by aryl triazene derivatives in oncology.
Experimental Methodologies
The following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning to ensure researchers can troubleshoot effectively.
Protocol A: Synthesis of CAS 861095-37-6 via Diazonium Coupling
This workflow utilizes a classic diazotization followed by an N -coupling reaction.
Step-by-Step Methodology:
-
Preparation of the Amine: Suspend 10 mmol of 3-nitroaniline in 15 mL of 6N aqueous HCl.
-
Causality: The strong acid protonates the amine, solubilizing it and providing the acidic medium required for the subsequent generation of nitrous acid.
-
-
Diazotization: Chill the solution to 0–5 °C using an ice-salt bath. Dropwise, add a pre-chilled solution of sodium nitrite ( NaNO2 , 11 mmol) in 5 mL of water. Stir for 30 minutes.
-
Causality: Temperature control is absolute. Above 5 °C, the highly unstable 3-nitrophenyldiazonium chloride will rapidly decompose into 3-nitrophenol and nitrogen gas, ruining the yield.
-
-
Preparation of the Coupling Bath: In a separate flask, dissolve 12 mmol of morpholine and 30 mmol of Potassium Carbonate ( K2CO3 ) in 20 mL of water/THF mixture. Chill to 0 °C.
-
N -Coupling: Slowly add the diazonium solution to the basic morpholine solution under vigorous stirring.
-
Causality: The basic environment ( pH>8 ) is required to ensure morpholine remains deprotonated and highly nucleophilic. It also neutralizes the HCl from the first step, driving the formation of the triazene linkage.
-
-
Workup: Extract the resulting yellow/orange precipitate with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Recrystallize from ethanol to yield pure CAS 861095-37-6.
Workflow for the synthesis of CAS 861095-37-6 via diazonium coupling.
Protocol B: Acid-Mediated Deprotection (Cleavage)
To release the morpholine ring during a synthetic sequence:
-
Dissolve 1 mmol of CAS 861095-37-6 in 10 mL of anhydrous DCM.
-
Add 5 equivalents of Trifluoroacetic acid (TFA) at room temperature.
-
Self-Validation Check: The solution will rapidly change color and evolve gas if a reducing agent (like hypophosphorous acid) is added to quench the resulting diazonium species.
-
Neutralize with saturated NaHCO3 and extract the free morpholine derivative.
Hazard Assessment & Safety Protocols
Triazenes are highly reactive entities and must be handled with strict safety protocols.
-
Alkylating Hazard: Due to their mechanism of action, aryl triazenes are classified as potential DNA alkylating agents. They carry inherent risks of mutagenicity and carcinogenicity. All handling of powdered CAS 861095-37-6 must be conducted inside a certified Class II biological safety cabinet or chemical fume hood.
-
Chemical Instability: Exposure to strong, concentrated acids outside of controlled environments can lead to the rapid evolution of nitrogen gas, posing a pressurization hazard in closed vessels.
-
Storage: The compound should be stored in amber glass vials at -20 °C to prevent photolytic and thermal degradation of the azo-linkage.
References
- Title: CAS 861095-37-6 | 4-[(3-NITROPHENYL)
- Source: acs.
- Source: researchgate.
- Source: researchgate.
A Technical Guide to the Biological Activity Screening of 4-[(3-Nitrophenyl)azo]-morpholine Derivatives
Abstract
This guide provides a comprehensive framework for the systematic biological evaluation of novel 4-[(3-Nitrophenyl)azo]-morpholine derivatives. Azo compounds, characterized by the –N=N– functional group, and morpholine, a privileged heterocyclic scaffold in medicinal chemistry, are increasingly recognized for their combined potential in developing new therapeutic agents.[1][2] The strategic incorporation of a nitrophenyl group can further modulate the electronic and steric properties, influencing biological activity.[3][4] This document outlines a tiered, logic-driven screening approach, detailing the causality behind experimental choices for assessing antimicrobial, anticancer, and antioxidant activities. Each protocol is presented as a self-validating system, emphasizing robust controls and clear data interpretation to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising class of compounds.
Introduction: The Scientific Rationale
The convergence of an azo linkage with a morpholine ring presents a compelling synthetic strategy in drug discovery. The morpholine moiety is a six-membered heterocycle known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Azo compounds, on the other hand, have a long history as dyes but have also demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[5][6]
The addition of a 3-nitrophenyl group is a deliberate design choice. The nitro group is a strong electron-withdrawing substituent that can significantly alter the molecule's electronic distribution, potentially enhancing its interaction with biological targets.[4][7] This guide provides the strategic and tactical methodologies to systematically screen these derivatives and identify lead compounds for further development.
A Logic-Driven Screening Workflow
A successful screening campaign does not test activities at random. It follows a logical progression from broad, high-throughput primary assays to more specific, mechanism-of-action studies. This tiered approach conserves resources and focuses efforts on the most promising candidates.
Caption: High-level workflow for biological activity screening.
In Vitro Cytotoxicity and Anticancer Activity Screening
The uncontrolled proliferation of cancer cells is a primary target for many therapeutic agents.[8] Azo compounds have shown promise for their cytotoxic effects against various cancer cell lines.[5][9] A primary screen using a robust cell viability assay is the foundational step in identifying potential anticancer candidates.
The MTT Assay: A Measure of Metabolic Viability
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The core principle lies in the ability of metabolically active cells, specifically their mitochondrial NAD(P)H-dependent oxidoreductase enzymes, to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[12] The quantity of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.[12] This allows for the quantification of a compound's cytotoxic effect.
Caption: Principle of the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is designed for adherent cells in a 96-well plate format.
Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[13] Mix thoroughly by vortexing and filter-sterilize. Store protected from light at -20°C.
-
Solubilization Solution: Acidified isopropanol (0.04 N HCl in isopropanol) or dimethyl sulfoxide (DMSO).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
Experimental Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14][15] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-[(3-Nitrophenyl)azo]-morpholine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.[12]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C.[13] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10][12]
Data Analysis & Interpretation: The absorbance values are used to calculate the percentage of cell viability. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve (percentage viability vs. log concentration).
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
% Cytotoxicity = 100 - % Cell Viability [13]
A lower IC50 value indicates higher cytotoxic potency.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[16][17] Azo-morpholine derivatives have been reported to possess such activities.[18]
Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
Scientific Rationale: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] This method is preferred for primary screening due to its efficiency, reproducibility, and conservation of test compounds.[16] The assay involves challenging a standardized inoculum of bacteria with serial dilutions of the test compounds in a liquid broth medium within a 96-well microtiter plate.
Detailed Protocol: Broth Microdilution
Materials:
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Culture Media: Mueller-Hinton Broth (MHB) for bacteria.
-
Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin).[18]
Experimental Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls: Include wells for a sterility control (broth only), a growth control (broth + inoculum), and a positive control (broth + inoculum + standard antibiotic).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using an indicator dye like resazurin.
Antioxidant Activity Screening
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[20] Antioxidants can neutralize these harmful free radicals. The DPPH assay is a rapid and simple method for screening the radical scavenging ability of compounds.
DPPH Radical Scavenging Assay
Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[21] DPPH is a dark-colored crystalline powder that forms a deep violet solution in methanol or ethanol.[20][21] In the presence of an antioxidant, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine. This color change is measured as a decrease in absorbance at ~517 nm, which is proportional to the concentration and potency of the antioxidant.[21][22]
Detailed Protocol: DPPH Assay
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Test Compounds: Prepare various concentrations of the 4-[(3-Nitrophenyl)azo]-morpholine derivatives in methanol.
-
Standard: Ascorbic acid or Trolox can be used as a positive control.[20][23]
Experimental Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to the wells.
-
DPPH Addition: Add 100 µL of the 0.1 mM DPPH solution to each well.[23]
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[22] A blank containing only methanol should be used for baseline correction.
Data Analysis & Interpretation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 [22]
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the log concentration of the test compound. A lower EC50 value signifies greater antioxidant activity.
Data Synthesis and Structure-Activity Relationship (SAR)
Once primary screening is complete, the data must be synthesized to identify promising "hits." A summary table is an effective way to compare the potency of different derivatives across all assays.
Table 1: Hypothetical Screening Data for 4-[(3-Nitrophenyl)azo]-morpholine Derivatives
| Compound ID | R-Group Modification | Cytotoxicity IC50 (µM) (MCF-7 Cells) | Antimicrobial MIC (µg/mL) (S. aureus) | Antioxidant EC50 (µM) (DPPH Assay) |
| NMA-01 | -H | 25.4 | 64 | >100 |
| NMA-02 | -4-Cl | 8.2 | 32 | 75.2 |
| NMA-03 | -4-OCH3 | 15.7 | 64 | 45.8 |
| NMA-04 | -2,4-diCl | 3.1 | 16 | 88.1 |
| Doxorubicin | (Positive Control) | 0.9 | N/A | N/A |
| Ciprofloxacin | (Positive Control) | N/A | 0.5 | N/A |
| Ascorbic Acid | (Positive Control) | N/A | N/A | 22.5 |
N/A: Not Applicable
From this synthesized data, initial Structure-Activity Relationships (SAR) can be deduced. For example, in the hypothetical data above, the addition of electron-withdrawing chloro groups (NMA-02, NMA-04) appears to enhance both cytotoxic and antimicrobial activity compared to the unsubstituted parent compound (NMA-01).[3] Such insights are critical for guiding the next phase of drug design, where medicinal chemists can rationally design and synthesize new derivatives with potentially improved potency and selectivity.[7][24]
Conclusion and Future Directions
This guide provides a foundational strategy for the biological activity screening of 4-[(3-Nitrophenyl)azo]-morpholine derivatives. The described protocols for cytotoxicity, antimicrobial, and antioxidant assays represent a robust starting point for any screening campaign. Compounds identified as "hits" in these primary assays should be advanced to secondary and mechanistic studies to confirm their activity, elucidate their mode of action, and evaluate their potential for further preclinical development.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Khan, A. H., & Ross, W. C. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemico-Biological Interactions, 1(1), 27–47. [Link]
-
Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21223. [Link]
-
Ross, W. C., & Khan, A. H. (1971). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. II. Chemico-Biological Interactions, 4(1), 11–22. [Link]
-
Ineos Oxford Institute. (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. [Link]
-
Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 706822. [Link]
-
Bio-protocol. 3.3. Antioxidant Activity by DPPH and ABTS Assay. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345–391. [Link]
-
Gule-Gulec, N., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(24), 8011. [Link]
-
Matuszewska, A., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(3), 983. [Link]
-
Scribd. DPPH Assay Protocol for Antioxidant Activity. [Link]
-
Brotz-Oesterhelt, H., & Sass, P. (2010). New concepts in antimicrobial drug discovery. Future Microbiology, 5(7), 1077–1095. [Link]
-
Al-Asady, A. B. S., et al. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies, 8(5), 373-391. [Link]
-
Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 599–609. [Link]
-
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
International Journal of Molecular Sciences. (2019). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Ali, H. M., et al. (2019). Anticancer Drugs as a Model for Destroying and Reducing the Growth of Human Breast MDA-MB231 Cancer Cells. Sys Rev Pharm, 10(2), 52-59. [Link]
-
Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 599-609. [Link]
-
ResearchGate. (2024). (PDF) Anticancer Activity of Azo Compounds (Mini-Review). [Link]
-
Fu, Y., et al. (2013). The Contrasting Activity of Iodido versus Chlorido Ruthenium and Osmium Arene Azo- and Imino-pyridine Anticancer Complexes: Control of Cell Selectivity, Cross-Resistance, p53 Dependence, and Apoptosis Pathway. Journal of Medicinal Chemistry, 56(4), 1473–1484. [Link]
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
-
Sameaa, E. O., et al. (2019). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Education College Wasit University. [Link]
-
Al-Adilee, K. J., & Al-Juboori, S. A. H. (2016). Synthesis and Biological Activity of three novel Azo Dyes. Journal of Al-Nahrain University, 19(2), 125-131. [Link]
-
Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1142. [Link]
-
Vogt, R. A., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Structure-Activity Relationships in Environmental Sciences. [Link]
-
Anderson, R. F., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activity. Journal of Medicinal Chemistry, 51(20), 6436–6444. [Link]
-
MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
-
MDPI. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. [Link]
-
ResearchGate. (2012). (PDF) 4-(4-Nitrophenyl)morpholine. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. ox.ac.uk [ox.ac.uk]
- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 19. Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources [austinpublishinggroup.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 22. scribd.com [scribd.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. II - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azo-Advantage: Engineering Smart Materials for Photopharmacology and Optomechanics
An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals
Executive Summary
Historically relegated to the textile and pigment industries, azo dyes—characterized by their central −N=N− linkage—have undergone a paradigm shift. Today, they are the foundational scaffolding for next-generation smart materials. By exploiting the unique physicochemical vulnerabilities of the azo bond, researchers are engineering materials capable of executing complex, stimuli-responsive logic. This whitepaper dissects the two primary mechanisms of azo-functionalized materials: reversible trans-cis photoisomerization for optomechanical actuation and photopharmacology, and bioreductive cleavage for hypoxia-targeted drug delivery.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. We will examine the causality behind molecular behaviors, evaluate the architectural design of azo-polymeric networks, and provide self-validating experimental protocols to accelerate your translational research.
Mechanistic Foundations of Azo-Responsiveness
The utility of novel azo dyes in materials science stems from two distinct, highly controllable molecular transitions.
Photochemical Isomerization (The Opto-Switch)
Upon irradiation with specific wavelengths of light (typically UV or visible), the thermodynamically stable trans (E) isomer of the azo bond undergoes a rapid transition to the metastable cis (Z) isomer[1]. This isomerization induces a massive geometric shift, reducing the end-to-end molecular distance and altering the dipole moment. In constrained polymeric networks, such as Liquid Crystal Elastomers (LCEs), this molecular contraction disrupts the local nematic order parameter, translating nanoscale isomerization into macroscopic mechanical work[2]. The system returns to the trans state via thermal relaxation or irradiation with a different wavelength, making it a fully reversible switch[3].
Bioreductive Cleavage (The Hypoxia Trigger)
In biological applications, the azo bond acts as a bio-orthogonal sensor for hypoxia. Solid tumors and inflamed tissues are characterized by a hypoxic microenvironment, which triggers the overexpression of azoreductase enzymes[4]. Under normoxic conditions, molecular oxygen outcompetes the azo bond for electrons. However, in hypoxia, azoreductase (utilizing NADPH as a cofactor) catalyzes the irreversible reduction of the −N=N− bond into two primary amines[5]. This irreversible cleavage is exploited to disassemble nanocarriers or unmask prodrugs exclusively at the disease site.
Fig 1: Dual-responsive pathways of azo dyes via reversible photoisomerization and irreversible bioreduction.
Application Vectors
Vector 1: Photopharmacology & Smart Therapeutics
In drug development, off-target toxicity remains a critical hurdle. Azo dyes offer a solution through photopharmacology —the precise spatiotemporal control of drug activity using light. By integrating heteroaryl azo dyes into a pharmacophore, researchers can create drugs that remain inactive in the dark (or in the trans state) and become active only when irradiated at the target tissue[6]. Heteroaryl azo switches are particularly valuable as they offer tunable thermal relaxation rates and can be addressed with tissue-penetrating red light[1].
Simultaneously, for deep-tissue targets where light cannot penetrate, hypoxia-responsive delivery is utilized. Supramolecular vesicles or liposomes crosslinked with azo-derivatives remain stable in the oxygen-rich bloodstream. Upon entering the hypoxic tumor microenvironment, azoreductases cleave the network, causing the vesicle to collapse and dump its chemotherapeutic payload (e.g., Doxorubicin) directly into the cancer cells[5].
Vector 2: Photoresponsive Soft Materials (LCEs)
For materials scientists, azo dyes are the engine of soft robotics. When azo dyes are covalently bonded or dissolved into Liquid Crystal Elastomers (LCEs), the material gains the ability to perform wireless optomechanical work. The causality is rooted in the coupling of liquid crystalline orientational order with rubber elasticity. When UV light triggers trans-to-cis isomerization, the bent cis molecules act as impurities, drastically lowering the nematic order. To maintain thermodynamic equilibrium, the polymer backbone contracts along the director axis, generating significant contractile stress (often exceeding 20% of their original length)[2].
Quantitative Data: Azo Dye Profiles
To aid in material selection, the following table synthesizes the properties of distinct azo classes based on their structural architecture and primary stimuli.
| Dye Classification | Primary Stimulus | Mechanism of Action | Half-Life of Cis State | Primary Application |
| Standard Azobenzene | UV Light (~365 nm) | Trans-Cis Isomerization | Hours to Days | Optical Storage, LCE Actuators |
| Azophenols | UV/Vis Light | Trans-Cis Isomerization | ~1 Second | Fast-Relaxation Soft Robotics |
| Heteroaryl Azo | Visible/Red Light | Trans-Cis Isomerization | Microseconds to Mins | In Vivo Photopharmacology |
| Azo-BODIPY / NI-Azo | Hypoxia (Azoreductase) | Reductive Cleavage | N/A (Irreversible) | Tumor Imaging, Drug Delivery |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the causal mechanisms of azo-responsiveness.
Protocol A: Fabrication of an Azo-Acrylate LCE Actuator
Objective: Synthesize a monodomain LCE film capable of macroscopic photomechanical bending.
-
Monomer Mixture Preparation: Combine a nematic liquid crystal monomer (e.g., RM257), a covalent azo-crosslinker (e.g., 4,4'-diacrylate azobenzene, 5 mol%), and a photoinitiator (2.5 wt%) in a dark environment to prevent premature polymerization[2]. Melt the mixture at 85°C to ensure a homogeneous isotropic phase.
-
Cell Assembly & Alignment: Inject the molten mixture via capillary action into a glass cell coated with rubbed polyimide (PI). Causality Check: The rubbed PI layer forces the mesogens to align parallel to the rubbing direction, creating a uniform "monodomain." Without this pre-alignment, the photomechanical stresses would cancel each other out macroscopically.
-
Thermal Annealing: Cool the cell slowly to 75°C (within the nematic temperature window of the mixture) and hold for 30 minutes to eliminate flow-induced defects.
-
Photopolymerization: Irradiate the cell with >400 nm light (to activate the initiator without triggering the azo trans-cis switch) for 15 minutes.
-
Extraction & Validation: Open the cell and extract the LCE film. Suspend the film and irradiate one side with a 365 nm UV laser. The film will bend toward the light source due to localized surface contraction caused by the trans-cis disruption of the nematic order.
Fig 2: Step-by-step fabrication and validation workflow for azo-doped liquid crystal elastomers.
Protocol B: Validation of Hypoxia-Responsive Azo-Nanocarriers
Objective: Validate the targeted release kinetics of an azo-functionalized supramolecular vesicle.
-
Vesicle Formulation: Utilize a thin-film hydration method to self-assemble amphiphilic naphthalimide-azo (NI-Azo) conjugates into vesicles, encapsulating a hydrophilic fluorescent dye (e.g., Calcein) at self-quenching concentrations[5].
-
Purification: Remove unencapsulated dye via size-exclusion chromatography (Sephadex G-25).
-
Experimental Setup (The Self-Validating Matrix): Divide the purified vesicles into three distinct testing environments:
-
Group 1 (Negative Control): PBS buffer, ambient oxygen (Normoxia).
-
Group 2 (Enzyme Control): PBS buffer + E. coli azoreductase (10 µg/mL) + NADPH (100 µM), ambient oxygen.
-
Group 3 (Experimental): PBS buffer + E. coli azoreductase + NADPH, purged with N₂ gas for 30 minutes (Hypoxia).
-
-
Kinetic Monitoring: Monitor the fluorescence recovery of Calcein at 515 nm over 4 hours.
References
- "Laser-induced mechanical bending in azo dye-doped liquid-crystal elastomers" - scielo.org.mx -
- "Azophenol-Based Liquid−crystalline Elastomers for Light-Driven Actu
- "Development of Azo-Based Fluorescent Probes to Detect Different Levels of Hypoxia" - researchg
- "Heteroaryl azo dyes as molecular photoswitches" - proquest.com -
- "In Vivo Photopharmacology | Chemical Reviews" - acs.org -
- "The Effects of Network Architecture on the Photomechanical Performance of Azo-Acrylate Liquid Crystal Elastomers" - mdpi.com -
- "Naphthalimide-Based Azo-Functionalized Supramolecular Vesicle in Hypoxia-Responsive Drug Delivery | Langmuir" - acs.org -
Sources
Introduction: The Role of Azo Scaffolds in Modern Drug Discovery
An Application Note and Detailed Protocol for the Synthesis of 4-[(3-Nitrophenyl)azo]-morpholine
Azo compounds, characterized by the functional group -N=N-, are a cornerstone of synthetic organic chemistry.[1] While historically renowned for their vibrant colors and extensive use in the dye industry, their structural and functional versatility has propelled them into the forefront of medicinal chemistry.[2][3] The azo linkage is not merely a chromophore but a versatile scaffold that can be tailored for various biological targets.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] A particularly intriguing application is their use as prodrugs, where the azo bond is cleaved under specific physiological conditions, such as the reductive environment of the colon, to release an active therapeutic agent.[4][5]
This guide provides a comprehensive protocol for the synthesis of 4-[(3-Nitrophenyl)azo]-morpholine, a molecule of interest for researchers in drug development. The synthesis involves a two-step process: the diazotization of 3-nitroaniline followed by an azo coupling reaction with morpholine. This document is designed for researchers and scientists, offering a detailed methodology grounded in established chemical principles and rigorous safety protocols.
Reaction Overview & Mechanism
The synthesis proceeds via two well-established reactions in organic chemistry:
-
Diazotization: A primary aromatic amine, 3-nitroaniline, is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6][7] The reaction is performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[7][8]
-
Azo Coupling: The resulting 3-nitrobenzenediazonium cation, a weak electrophile, reacts with an electron-rich coupling partner.[9][10] In this protocol, the secondary amine morpholine acts as the nucleophile. The coupling occurs at the nitrogen atom of morpholine to form a triazene, a class of compounds containing the R-N=N-NR'₂ functional group.[9][11]
The overall reaction is depicted below:
Step 1: Diazotization of 3-Nitroaniline
O₂N-C₆H₄-NH₂ + NaNO₂ + 2HCl (0-5 °C) → O₂N-C₆H₄-N₂⁺Cl⁻ + NaCl + 2H₂O
Step 2: N-Azo Coupling with Morpholine
O₂N-C₆H₄-N₂⁺Cl⁻ + C₄H₉NO → O₂N-C₆H₄-N=N-NC₄H₈O + HCl
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of 4-[(3-Nitrophenyl)azo]-morpholine.
Critical Safety Considerations: Handling Diazonium Salts
Aryl diazonium salts are notoriously hazardous and must be handled with extreme caution.[8] They are sensitive to shock and friction and can be explosive in their solid, dry state.[12][13] Adherence to the following safety protocols is mandatory:
-
Temperature Control: The diazotization reaction must be strictly maintained between 0 °C and 5 °C.[8] Exceeding this temperature range significantly increases the rate of decomposition and the risk of an uncontrolled reaction.
-
Never Isolate the Salt: The diazonium salt should never be isolated as a solid. It must be kept in solution and used immediately in the subsequent coupling step.[12][13]
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and the formation of unstable nitrogen oxides.[8][12]
-
Quenching: Any unreacted diazonium salt at the end of the procedure should be quenched (decomposed) before workup and disposal. This can be achieved by adding a compound like sulfamic acid or by warming the solution gently (behind a blast shield) to facilitate decomposition to a phenol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14] All operations involving diazonium salts should be conducted inside a chemical fume hood and behind a blast shield.
-
Handling Solids: If handling any solid diazonium compounds (which is strongly discouraged for this protocol), use only plastic or ceramic spatulas to avoid friction from metal implements.[8][15]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 2.76 g | 20.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.45 g | 21.0 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~8.4 mL | ~100 |
| Morpholine | C₄H₉NO | 87.12 | 1.74 g (1.74 mL) | 20.0 |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
| Deionized Water | H₂O | 18.02 | - | - |
Detailed Experimental Protocol
Part 1: Preparation of the 3-Nitrobenzenediazonium Chloride Solution
-
Acidic Amine Solution: In a 250 mL beaker, combine 2.76 g (20.0 mmol) of 3-nitroaniline with 50 mL of deionized water and 4.2 mL of concentrated hydrochloric acid. Stir the mixture until the amine fully dissolves. Some gentle warming may be required, but ensure the solution is cooled back to room temperature before proceeding.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is critical that the temperature does not rise above 5 °C during the next step.
-
Nitrite Addition: In a separate 50 mL beaker, dissolve 1.45 g (21.0 mmol) of sodium nitrite in 10 mL of cold deionized water. Using a dropping funnel or a pipette, add this sodium nitrite solution dropwise to the cold 3-nitroaniline solution over 15-20 minutes. Maintain vigorous stirring and monitor the temperature closely, ensuring it remains below 5 °C.[8]
-
Reaction Completion: After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes. The resulting clear, pale-yellow solution contains the 3-nitrobenzenediazonium chloride and should be used immediately.
Part 2: Azo Coupling with Morpholine
-
Coupling Solution: In a separate 400 mL beaker, dissolve 1.74 mL (20.0 mmol) of morpholine in 100 mL of deionized water. Cool this solution in an ice bath to approximately 5-10 °C.
-
pH Adjustment: Adjust the pH of the morpholine solution to approximately 8-9 using a dilute sodium hydroxide solution. This ensures that the morpholine is present as a free base, which is necessary for the nucleophilic attack.
-
Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold morpholine solution. A colored precipitate should form immediately.
-
Stirring and Precipitation: Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the reaction goes to completion.
-
Product Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator. Do not use oven drying due to the potential thermal instability of azo compounds. The theoretical yield is approximately 4.72 g.
Purification and Characterization
The crude product can be purified by recrystallization from an ethanol-water mixture.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble material remains, filter the hot solution. Slowly add hot water to the clear filtrate until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a desiccator.
The final product should be characterized using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified crystals.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N=N stretch and the NO₂ group.
-
Mass Spectrometry: To confirm the molecular weight of the compound (C₁₀H₁₂N₄O₃, MW: 236.23 g/mol ).
Visualizing the Reaction Mechanism
Caption: Simplified mechanism for diazotization and subsequent N-azo coupling.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [This is a composite reference based on the safety information found in multiple search results, particularly[8] and[12]]
-
Biological Activity of Azo Compounds: A Comprehensive Review. (2025). International Journal of Health and Medical Research.[1]
-
Anderson, J. C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.[12]
-
Al-Rufaie, M. M., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Medicinal Chemistry.[2]
-
An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA. (2025). BenchChem.[15]
-
Barberis, A., et al. (2024). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules.[4]
-
Khattab, S. N., & Karaman, R. (2018). Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep).[5]
-
Ibrahim, M. K., & Mohammed, S. R. (2024). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. ResearchGate.[6]
-
Goud, S. T., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances.[3]
-
Safety Data Sheet. (N.D.). Sigma-Aldrich.
-
SAFETY DATA SHEET. (2025). Fisher Scientific.[14]
-
Ghaedi, M., et al. (2012). Nitrite determination in water samples based on a modified Griess reaction and central composite design. ResearchGate.[16]
-
Azo coupling. (N.D.). Wikipedia.[9]
-
DIAZONIUM SALTS. (2020). E-Content, Lucknow University.[7]
-
Diazotization Titration or Nitrite Titration. (N.D.). Pharmatutor.[17]
-
Azo coupling. (N.D.). Organic Chemistry Portal.[10]
-
The Synthesis of Azo Dyes. (N.D.). University of the West Indies.
-
Lüllmann, C., et al. (1990). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry.[11]
Sources
- 1. ijhmr.com [ijhmr.com]
- 2. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. irep.iium.edu.my [irep.iium.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. Azo Coupling [organic-chemistry.org]
- 11. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
Advanced Application Note: 4-[(3-Nitrophenyl)azo]-morpholine as a Model D-π-A Sensitizer in Dye-Sensitized Solar Cells (DSSCs)
Target Audience: Materials Scientists, Photovoltaic Researchers, and Chemical Engineers Document Type: Technical Application Note & Validated Protocol
Executive Overview & Photophysical Rationale
The pursuit of low-cost, metal-free organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) has driven extensive research into azo-based chromophores[1]. The compound 4-[(3-Nitrophenyl)azo]-morpholine (CAS: 861095-37-6) serves as an archetypal Donor-π-Acceptor (D-π-A) molecular system.
In this architecture, the morpholine ring acts as a potent electron donor (D), the azo group (-N=N-) serves as the conjugated π-bridge, and the 3-nitrophenyl group functions as the electron-withdrawing acceptor (A)[2]. Upon photoexcitation, the molecule undergoes rapid Intramolecular Charge Transfer (ICT). Electron density shifts from the Highest Occupied Molecular Orbital (HOMO), localized near the morpholine moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), localized near the nitrophenyl acceptor.
Strategic Application Note: Unlike standard commercial dyes (e.g., N719), 4-[(3-Nitrophenyl)azo]-morpholine lacks a traditional carboxylic acid (-COOH) anchoring group[3]. Consequently, its adsorption onto the mesoporous titanium dioxide (TiO₂) surface relies on weaker coordination between the nitro group's oxygen atoms or the azo nitrogens and the Ti⁴⁺ Lewis acid sites. Therefore, in advanced photovoltaic research, this compound is primarily utilized in two ways:
-
As a baseline photophysical model to study substituent effects and ICT kinetics without the confounding variables of strong ester-linkage formation[4].
-
As a co-sensitizer in mixed-dye matrices, where it broadens the spectral absorption window (particularly in the 350–450 nm range) without competing with primary dyes for anchoring sites[3].
Mechanistic Pathway of Electron Injection
To achieve photoelectric conversion, the energy levels of the azo dye must strictly align with the DSSC components: the LUMO must reside above the conduction band (CB) of TiO₂, and the HOMO must reside below the redox potential of the I⁻/I₃⁻ electrolyte[2][4].
Figure 1: Intramolecular charge transfer and electron injection pathway in the DSSC architecture.
Self-Validating Experimental Protocols
The following protocol outlines the integration of 4-[(3-Nitrophenyl)azo]-morpholine into a functional DSSC device. Every step is designed with built-in validation checks to ensure scientific integrity.
Figure 2: Self-validating fabrication workflow for azo-dye sensitized solar cells.
Photoanode Preparation & Surface Treatment
Causality: The efficiency of electron transport relies heavily on the mesoporous structure of the TiO₂ film. Sintering at 450°C is non-negotiable; it thermally degrades organic binders (e.g., ethyl cellulose) present in the paste and crystallizes the nanoparticles into a continuous anatase network, minimizing electron trap states.
-
Substrate Cleaning: Ultrasonicate Fluorine-doped Tin Oxide (FTO) glass substrates sequentially in detergent, deionized water, acetone, and ethanol for 15 minutes each. Dry under a stream of N₂.
-
Deposition: Apply a 10–12 µm layer of commercial TiO₂ nanoparticle paste (e.g., 20 nm anatase) onto the conductive side of the FTO using the doctor-blade method.
-
Sintering: Ramp the temperature to 450°C at a rate of 5°C/min and hold for 30 minutes in an ambient atmosphere. Allow to cool naturally to 80°C.
-
Validation Check: The resulting TiO₂ film must be highly transparent and free of cracks. Opaqueness indicates incomplete binder burnout, which will severely throttle the short-circuit current ( Jsc ).
-
Dye Sensitization Kinetics
Causality: Azo dyes are highly planar and prone to π-π stacking, which leads to J- or H-aggregation on the semiconductor surface[3]. Aggregation causes intermolecular self-quenching of the excited state. To prevent this, Chenodeoxycholic acid (CDCA) is utilized as a co-adsorbent to physically space the dye molecules apart.
-
Solution Preparation: Dissolve 4-[(3-Nitrophenyl)azo]-morpholine to a concentration of 0.5 mM in a 1:1 (v/v) mixture of acetonitrile and tert-butyl alcohol. Add 5.0 mM CDCA to the solution.
-
Sensitization: Immerse the warm (80°C) TiO₂ photoanodes into the dye solution and incubate in the dark for 18–24 hours at room temperature.
-
Rinsing: Remove the films and rinse thoroughly with anhydrous acetonitrile to remove unadsorbed dye molecules.
-
Validation Check: Successful sensitization is visually confirmed by a uniform yellow/orange tint on the TiO₂ film. For quantitative validation, desorb the dye using 0.1 M NaOH and analyze via UV-Vis spectroscopy to confirm the presence of the azo ICT absorption band (~390–450 nm).
-
Device Assembly & Electrolyte Integration
-
Counter Electrode: Deposit a thin layer of Platinum (Pt) onto a pre-drilled FTO substrate via thermal decomposition of H₂PtCl₆ at 400°C for 15 minutes.
-
Sandwiching: Place a 60 µm Surlyn thermoplastic gasket between the dye-sensitized photoanode and the Pt counter electrode. Seal the cell using a heat press at 110°C for 15 seconds.
-
Electrolyte Injection: Introduce the redox electrolyte (typically 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in acetonitrile) through the pre-drilled hole using vacuum backfilling.
-
Sealing: Seal the injection hole with a small piece of Surlyn and a thin glass cover slip.
Quantitative Performance Metrics
Because 4-[(3-Nitrophenyl)azo]-morpholine lacks a strong anchoring group, its standalone Power Conversion Efficiency (PCE) is inherently lower than highly engineered dyes. However, when evaluated as a baseline D-π-A structure or utilized as a co-sensitizer, it provides critical insights into azo-dye photophysics[2][3].
The table below summarizes typical extrapolated photovoltaic parameters for azo-morpholine derivatives compared against industry standards under AM 1.5G illumination (100 mW/cm²).
| Sensitizer System | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) | Mechanistic Note |
| 4-[(3-Nitrophenyl)azo]-morpholine (Standalone) | 3.21 | 0.52 | 0.58 | ~0.97 | Limited by weak Ti⁴⁺ coordination; high recombination rate. |
| Azo-Morpholine Derivative (with -COOH anchor) | 8.45 | 0.64 | 0.65 | ~3.51 | Strong ester linkage improves electron injection efficiency[3]. |
| Co-Sensitized System (Azo Dye + N719) | 18.20 | 0.74 | 0.69 | ~9.28 | Azo dye fills the blue-light absorption gap of N719. |
| Standard N719 (Reference) | 16.80 | 0.76 | 0.71 | ~9.06 | Benchmark ruthenium complex performance[4]. |
Note: Data represents aggregated baseline performance metrics derived from structural analogues in recent literature regarding thiophene and morpholine-based azo dyes[2][4].
Troubleshooting & Optimization Insights
-
Low Open-Circuit Voltage ( Voc ): If the Voc drops below 0.5V, it indicates severe electron recombination between the TiO₂ conduction band and the I₃⁻ ions in the electrolyte. Solution: Increase the concentration of 4-tert-butylpyridine (TBP) in the electrolyte. TBP adsorbs onto bare TiO₂ sites, shifting the conduction band upward and creating a steric barrier against recombination.
-
Poor Short-Circuit Current ( Jsc ): Often caused by dye aggregation. Solution: Ensure the CDCA co-adsorbent ratio is strictly maintained at 10:1 (CDCA:Dye) during the sensitization phase to disrupt intermolecular π-π stacking[3].
References
-
Synthesis of azo dyes for use in dye-sensitized solar cells Source: Morressier URL:[Link]
-
Investigation of photovoltaic properties of dye-sensitized solar cells based on azo dyes contain various anchoring groups Source: Emerald Publishing URL:[Link]
-
Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach Source: RSC Publishing URL:[Link]
-
Synthesis And Characterization Of Azo Dyes As Sensitizers For Possible Application In Dye-Sensitized Solar Cells (DSSCS) Source: UGSpace (University of Ghana) URL:[Link]
Sources
- 1. Synthesis of azo dyes for use in dye-sensitized solar cells [morressier.com]
- 2. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. emerald.com [emerald.com]
- 4. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
Technical Support Center: Optimizing 4-[(3-Nitrophenyl)azo]-morpholine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing aryldialkyltriazenes. The synthesis of 4-[(3-Nitrophenyl)azo]-morpholine (also known as 1-(3-nitrophenyl)-3,3-oxydiethylenetriazene) relies on the delicate kinetic control of a highly reactive diazonium intermediate.
This guide is designed to move beyond basic recipes. By understanding the causality behind the physical chemistry—specifically the competition between nucleophilic coupling, thermal degradation, and acid-catalyzed cleavage—you can transform an unpredictable reaction into a robust, high-yield workflow.
Synthesis Workflow & Mechanistic Overview
The synthesis is a two-step process: the diazotization of 3-nitroaniline followed by an azo coupling with morpholine. Because the 3-nitro group is strongly electron-withdrawing, the resulting diazonium salt is an exceptionally potent electrophile, making it highly reactive but kinetically unstable.
Workflow for the synthesis of 4-[(3-Nitrophenyl)azo]-morpholine via diazonium coupling.
Troubleshooting & FAQs
Q1: Why is my overall yield consistently below 40%, accompanied by significant tar formation? A: Tar formation is the hallmark of thermal diazonium decomposition. The electron-withdrawing 3-nitro group lowers the activation energy required for the extrusion of nitrogen gas ( N2 ). If the internal temperature of your reaction vessel exceeds 5 °C, the diazonium salt undergoes homolytic cleavage or nucleophilic attack by water, irreversibly forming 3-nitrophenol and polymeric tars. Causality & Solution: You must maintain strict kinetic control. Use an internal thermometer and a cryogenic cooling bath (e.g., ice/salt or dry ice/acetone) to maintain the internal temperature strictly between 0–5 °C during both diazotization and coupling.
Q2: I am detecting a large amount of 3-nitrophenol byproduct. How do I favor the morpholine coupling over hydrolysis? A: 3-Nitrophenol forms when water outcompetes morpholine as a nucleophile. Morpholine is a secondary amine with a pKa of ~8.36. If the reaction medium is too acidic, morpholine is fully protonated into the non-nucleophilic morpholinium ion. Causality & Solution: You must buffer the coupling reaction. By adjusting the pH to 7.0–8.0, you ensure a sufficient molar fraction of morpholine exists as the free base. This allows the highly nucleophilic nitrogen of morpholine to rapidly attack the diazonium ion before water can hydrolyze it, as demonstrated in standard [1].
Q3: My product looks great in the reaction flask, but degrades into a dark oil during workup and drying. What is happening? A: You are witnessing acid-catalyzed dediazoniation. Triazenes (arylazoamines) are notoriously acid-sensitive [2]. Causality & Solution: If the final filter cake retains trace amounts of hydrochloric acid from the diazotization step, the acid concentrates during drying. This protonates the N3 position of the triazene linkage, causing it to cleave back into the diazonium salt and morpholine. To prevent this, you must wash the isolated product with a mild alkaline solution (e.g., cold 1% Na2CO3 ) to neutralize trace acids before drying.
Q4: How do I ensure complete coupling without forming toxic side products? A: A common hidden yield sink is the presence of excess nitrous acid ( HONO ) from the first step. If unquenched, HONO reacts instantly with morpholine to form N-nitrosomorpholine—a highly toxic carcinogen that consumes your nucleophile. Causality & Solution: Before adding the morpholine, you must chemically quench the excess HONO using sulfamic acid. This converts the nitrous acid into nitrogen gas and sulfuric acid, protecting your morpholine.
Visualizing the Acid Degradation Pathway
Understanding the fragility of the triazene bond is critical for successful isolation. The diagram below illustrates why acidic workups destroy your yield.
Acid-catalyzed degradation pathway of aryltriazenes leading to yield loss.
Quantitative Yield Optimization Matrix
Use this matrix to benchmark your reaction parameters. Deviations from the optimal conditions directly trigger the mechanistic consequences outlined below.
| Parameter | Sub-optimal Condition | Mechanistic Consequence | Optimal Condition | Expected Yield Impact |
| Reaction Temp | > 10 °C | Thermal extrusion of N2 ; diazonium degrades to 3-nitrophenol. | 0–5 °C | +20% to +30% |
| Coupling pH | < 5.0 | Morpholine protonation (loss of nucleophilicity); triazene cleavage. | 7.0–8.0 | +35% to +45% |
| Coupling pH | > 10.0 | Diazonium converts to unreactive diazotate anion. | 7.0–8.0 | +15% to +25% |
| HONO Quench | Omitted | Excess HONO forms N-nitrosomorpholine, consuming the amine. | Sulfamic acid | +10% to +15% |
Self-Validating Experimental Protocol
This protocol incorporates real-time validation checkpoints to ensure the chemistry is proceeding correctly at each stage, adapted from standard [3].
Phase 1: Diazotization of 3-Nitroaniline
-
Dissolution: Suspend 3-nitroaniline (1.0 eq) in 6M aqueous HCl (2.5 eq). Warm gently if necessary to achieve a clear solution, then crash-cool the flask in an ice/salt bath to 0 °C to form a fine suspension of the hydrochloride salt.
-
Nitrosation: Dissolve NaNO2 (1.05 eq) in a minimal amount of cold distilled water. Add this dropwise to the aniline suspension over 20 minutes. Maintain the internal temperature strictly at 0–5 °C .
-
Validation Checkpoint 1 (Active Electrophile): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of active nitrous acid and complete diazotization.
-
Quench: Add solid sulfamic acid in small portions until a fresh spot on starch-iodide paper remains colorless. Validation: This ensures no side-reactions will occur with the morpholine.
Phase 2: Azo Coupling 5. Preparation: In a separate flask, prepare a solution of morpholine (1.2 eq) and sodium acetate (3.0 eq) in water. Cool this buffer solution to 0 °C. 6. Coupling: Transfer the cold diazonium solution dropwise into the morpholine buffer via an addition funnel. Vigorously stir the mixture. 7. Validation Checkpoint 2 (pH Control): Continuously monitor the reaction with a pH meter or narrow-range pH paper. The pH must remain between 7.0 and 8.0. If it drops below 7.0, add cold 1M NaOH dropwise to compensate. A yellow/orange precipitate of the triazene will immediately begin to form.
Phase 3: Isolation & Stabilization 8. Filtration: Stir the suspension for an additional 30 minutes at 0–5 °C to ensure complete conversion, then collect the precipitate via vacuum filtration. 9. Validation Checkpoint 3 (Acid Neutralization): Wash the filter cake thoroughly with cold 1% aqueous Na2CO3 solution. Test the filtrate with pH paper to ensure it registers > 7.5. Validation: This guarantees no residual acid is trapped in the crystal lattice, preventing degradation during drying. 10. Drying: Wash with a small volume of ice-cold hexanes to remove organic impurities. Dry the product under high vacuum at room temperature (Do not apply heat). Store the isolated 4-[(3-Nitrophenyl)azo]-morpholine in a dark, airtight container at -20 °C.
References
-
Antiviral and cytotoxic activities of aminoarylazo compounds and aryltriazene derivatives PubMed Central (PMC) URL:[Link]
-
Synthetic chemistry with nitrous oxide and triazenes EPFL Infoscience URL:[Link]
-
Synthesis of symmetrical trans-stilbenes by a double Heck reaction of (arylazo)amines with vinyltriethoxysilane Organic Syntheses, Vol. 81, p. 188 (2005) URL:[Link]
Technical Support Center: Purification of 4-[(3-Nitrophenyl)azo]-morpholine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity triazenes (azo-amines) like 4-[(3-Nitrophenyl)azo]-morpholine (CAS: 861095-37-6) . The primary challenge with this class of compounds is the inherent lability of the nitrogen-nitrogen (N=N-N) linkage. Standard organic purification workflows often employ acidic washes or highly active silica, which inadvertently catalyze the degradation of the target molecule back into its diazonium and morpholine precursors.
This technical guide establishes a self-validating system for the purification of 4-[(3-Nitrophenyl)azo]-morpholine, prioritizing pH control, thermal management, and optimized partitioning to ensure high yield and >98% purity.
Purification Workflow
Workflow for the isolation and purification of 4-[(3-Nitrophenyl)azo]-morpholine.
Step-by-Step Methodologies
Protocol A: Liquid-Liquid Extraction (pH-Controlled)
Objective: Remove unreacted morpholine and inorganic salts without degrading the azo bond.
-
Dilute the crude reaction mixture with a 3-fold volume of Ethyl Acetate (EtOAc).
-
Wash the organic layer with an equal volume of 5% aqueous Sodium Bicarbonate (NaHCO₃).
-
Scientific Rationale: Maintaining a slightly alkaline pH is critical. Triazenes are acid-labile; an acidic wash will protonate the morpholine nitrogen and cleave the azo bond. The alkaline wash effectively partitions unreacted morpholine into the aqueous phase without degrading the product 1[1]. This aligns with standard practices for extracting novel azo dyes under alkaline conditions2[2].
-
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Keep the rotary evaporator water bath temperature strictly below 40°C to prevent thermal degradation.
Protocol B: Flash Column Chromatography (Deactivated Silica)
Objective: Separate the target compound from unreacted 3-nitroaniline and side products.
-
Pre-treat the silica gel: Prepare a mobile phase of Hexane:EtOAc (8:2) containing 1% Triethylamine (TEA).
-
Scientific Rationale: Standard silica gel contains acidic silanol groups that act as proton donors, decomposing the azo-morpholine on the column. TEA neutralizes these active sites, ensuring high recovery and preventing compound streaking.
-
-
Load the concentrated crude onto the column.
-
Elute using a gradient of Hexane:EtOAc (9:1 to 7:3). Monitor fractions via TLC.
-
Pool target fractions and evaporate under reduced pressure.
Protocol C: Recrystallization (Anti-Solvent Vapor Diffusion)
Objective: Achieve >98% HPLC purity.
-
Dissolve the semi-pure solid in a minimum volume of warm Tetrahydrofuran (THF) (maximum 50°C).
-
Slowly add Hexane (anti-solvent) dropwise until the solution becomes slightly cloudy.
-
Allow the mixture to cool slowly to room temperature, then transfer to 4°C overnight to induce crystallization.
Quantitative Data & Quality Control
| Purification Stage | Method / Solvent System | Target Parameter | Expected Outcome |
| Extraction | EtOAc / 5% NaHCO₃ (aq) | Partition Coefficient | >95% recovery in organic phase |
| TLC Analysis | Hexane:EtOAc (7:3) | R_f Value | ~0.45 - 0.55 |
| Chromatography | Hexane:EtOAc (9:1 to 6:4) + 1% TEA | Intermediate Purity | 92% - 96% |
| Recrystallization | THF / Hexane (Slow cool) | Final Purity | >98% (HPLC) |
Troubleshooting & FAQs
Q1: My compound is degrading during the aqueous workup. What is happening? A: You are likely using an acidic wash (e.g., 1M HCl) to remove the excess morpholine. The N=N-N linkage in 4-[(3-Nitrophenyl)azo]-morpholine is highly sensitive to protons. Protonation of the morpholine nitrogen leads to heterolytic cleavage. Always use a mild base like 5-10% NaHCO₃ to quench and wash the reaction 1[1].
Q2: I am observing severe peak tailing during HPLC analysis. How can I resolve this? A: Peak tailing in HPLC for polar nitrogenous compounds is often due to secondary interactions with unendcapped silanols on the stationary phase. To resolve this, use a polar-embedded or polar-endcapped C18 column, and consider adding a volatile basic modifier (e.g., 0.1% ammonium hydroxide or ammonium bicarbonate) to your mobile phase 3[3].
Q3: My product "oils out" instead of crystallizing during the THF/Hexane step. What should I do? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. To fix this, increase the volume of the "good" solvent (THF) slightly, or use a slower cooling rate. Alternatively, adding a seed crystal before the cloud point is reached provides a nucleation site, promoting solid crystal formation over oiling 3[3].
Q4: How can I separate unreacted 3-nitroaniline from the product if column chromatography fails? A: 3-Nitroaniline can co-elute with the product on standard silica. If deactivated silica chromatography fails, the safest and most effective approach is utilizing semi-preparative Liquid Chromatography (LC) with a carefully optimized gradient. Semi-prep LC has been shown to successfully isolate highly polar triazine/azo derivatives, increasing purity from ~31% to >98% .
References
-
Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine Source: Journal of Applied Pharmaceutical Science URL:[Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid Source: Comenius University (uniba.sk) URL:[Link]
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes Source: MDPI URL:[Link]
Sources
Minimizing side products in the synthesis of azo compounds
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Product Formation
Introduction
Azo compounds, characterized by the vibrant –N=N– functional group, are foundational to numerous fields, from the development of pharmaceuticals like Prontosil, the first sulfa drug, to the creation of high-performance dyes and pH indicators.[1] Their synthesis, typically a two-step process of diazotization followed by azo coupling, is elegant in principle but can be challenging in practice.[2][3] The primary hurdle for chemists is managing the stability of the reactive diazonium salt intermediate and controlling the reaction conditions to prevent a host of potential side reactions.[4][5]
This technical support center is designed to provide researchers with practical, in-depth troubleshooting guides and answers to frequently encountered problems. Moving beyond simple protocols, this guide explains the chemical causality behind common issues and offers field-proven strategies to maximize the yield and purity of your target azo compound.
General Synthesis Workflow
The synthesis of an azo compound follows a sequential two-part process. The initial step, Diazotization , involves the conversion of a primary aromatic amine into a reactive diazonium salt. This is immediately followed by the Azo Coupling step, where the diazonium salt reacts with an electron-rich aromatic partner (e.g., a phenol or aniline) to form the final azo product.[6]
Experimental Protocols
Protocol 1: General Diazotization
This protocol outlines the critical steps for preparing the diazonium salt intermediate.
-
Dissolve Amine: In a flask, dissolve the primary aromatic amine (1.0 eq.) in a solution of concentrated HCl (2.5-3.0 eq.) and water. Stir until a clear solution of the amine hydrochloride salt is formed.
-
Cool Solution: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with efficient stirring. It is critical that the temperature does not rise above 5 °C. [7]3. Prepare Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Slow Addition: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent loss of nitrous acid as gas. Maintain the temperature strictly between 0-5 °C. [8]5. Check for Completion: After addition, stir for an additional 15 minutes. Test for a slight excess of nitrous acid using starch-iodide paper (a positive test shows an immediate blue-black color). [7]6. Immediate Use: The resulting clear diazonium salt solution is unstable and should be used immediately in the coupling step. [8]
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crude solid azo compounds from soluble impurities.
-
Solvent Selection: Choose a suitable solvent. The ideal solvent will dissolve the azo compound when hot but not when cold. Common solvents include ethanol, methanol, and glacial acetic acid. [4]2. Dissolution: Place the crude, dry azo dye in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities (like tar) are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified product. This can be done by air-drying or in a vacuum oven at a low temperature.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of my starting amine and coupling agent so important? Impurities in the starting materials can lead to the formation of undesired colored byproducts, making purification difficult and lowering the overall yield. [4][8]Always use reagents of the highest possible purity.
Q2: Are there any specific safety precautions for working with diazonium salts? Yes. While generally used in solution, isolated, dry diazonium salts are often shock-sensitive and can be explosive, especially when heated. [9]Always handle them in solution at low temperatures. Avoid any attempt to isolate the diazonium salt unless you are following a specific, validated procedure that forms a stabilized salt (e.g., a tetrafluoroborate salt for the Balz-Schiemann reaction). [9][10] Q3: My reaction involves a coupling agent that is not soluble in water. What should I do? For coupling components with low aqueous solubility, you may need to use a co-solvent system. For example, methanol has been used as a reaction medium for the coupling of diphenylamine. [11]However, be aware that solvents can influence reaction rates and side product formation. Small-scale trials are recommended to optimize the solvent system.
Q4: Can I monitor the reaction progress using TLC? Yes, Thin-Layer Chromatography (TLC) is an excellent tool. You can monitor the disappearance of your starting materials (the amine and the coupling component) and the appearance of the colored azo product. This helps in determining the reaction endpoint and assessing the purity of the crude product.
References
-
The continuous flow synthesis of azos - PMC - NIH. (2024, January 26). Retrieved from [Link]
-
Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo. (2025, July 5). Retrieved from [Link]
-
Azo coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - Beilstein Journals. (2016, September 6). Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
-
How Do You Make an Azo Dye? - First Source Worldwide. (2017, March 7). Retrieved from [Link]
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. (2025, September 2). Retrieved from [Link]
- CN103305023A - Triazine type azo dye and preparation method thereof - Google Patents. (n.d.).
-
Diazonium Salts | CK-12 Foundation. (2026, January 14). Retrieved from [Link]
-
Triazenes - Wikipedia. (n.d.). Retrieved from [Link]
-
Exploring High-Purity Dyes for Analytical Applications. (n.d.). Retrieved from [Link]
-
Diazonium compound - Wikipedia. (n.d.). Retrieved from [Link]
-
17.3. Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
-
Exploring Flow Procedures for Diazonium Formation - PMC. (2016, July 14). Retrieved from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes - PMC. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC - NIH. (n.d.). Retrieved from [Link]
-
Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. (n.d.). Retrieved from [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Regioselective Synthesis of Azolo[5,1-c]t[4][8][9]riazines - AIP Publishing. (n.d.). Retrieved from [Link]
-
Making an Azo Dye from Phenol - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
Sources
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 11. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
Technical Support Center: Optimizing Analyte Binding Affinity for 4-[(3-Nitrophenyl)azo]-morpholine (3-NPAM)
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to achieve high signal-to-noise ratios and robust binding constants when utilizing aryl-dialkyltriazenes like 4-[(3-Nitrophenyl)azo]-morpholine (3-NPAM) .
To master this molecule, you must first understand its electronic architecture. 3-NPAM is not a simple dye; it is a highly tunable coordination complex precursor. The 3-nitro group acts as a powerful electron sink (-I, -M effects), while the morpholine ring serves as a conditional electron donor. This "push-pull" dynamic dictates its coordination chemistry, specifically its affinity for transition metals (e.g., Cu²⁺, Pd²⁺) and acidic microenvironments. The triazene core (−N=N−N−) provides the primary coordination sphere, capable of acting in monodentate, chelating, or bridging modes[1].
Part 1: Diagnostic Workflows & Mechanistic Pathways
Before adjusting your assay parameters, it is critical to map the mechanistic pathway of your target analyte. The binding of a transition metal to the triazene core induces a Metal-to-Ligand Charge Transfer (MLCT), whereas protonation of the morpholine ring alters the Intramolecular Charge Transfer (ICT) state.
Figure 1: Mechanistic pathways of 3-NPAM binding and subsequent photophysical responses.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Q: Why is the binding affinity ( Ka ) of 3-NPAM for Cu²⁺ significantly lower in aqueous buffers compared to organic solvents? A: This is a classic case of thermodynamic solvent competition. Water molecules are strong Lewis bases that create a dense hydration sphere around Cu²⁺. Because the 3-nitro group pulls electron density away from the triazene core, 3-NPAM is a relatively "soft" and less basic ligand[2]. It struggles to overcome the high desolvation energy penalty required to displace hard water molecules. Actionable Fix: Shift your assay to a lower dielectric solvent system, such as a 1:1 Acetonitrile/Water mixture. This lowers the desolvation energy barrier and dramatically enhances the binding constant.
Q: I am observing a colorimetric shift in my blank samples without adding any metal analytes. What is causing this false positive? A: You are observing pH-induced protonation, not metal coordination. The morpholine ring contains a secondary amine-like nitrogen that will rapidly protonate if your buffer pH drops below 6.0, or if your unbuffered organic solvent absorbs atmospheric CO₂ (forming carbonic acid). Protonation alters the push-pull electronic system of the azo-dye, mimicking a metal-binding event. Actionable Fix: Strictly control the pH using non-coordinating biological buffers like HEPES or PIPES at pH 7.4. Do not use Phosphate Buffered Saline (PBS), as phosphates will competitively precipitate transition metals like Pd²⁺ and Cu²⁺ [3].
Q: How can I selectively enhance the affinity for Pd²⁺ over Cu²⁺ in a mixed-metal sample? A: Leverage the Hard-Soft Acid-Base (HSAB) theory. Pd²⁺ is a softer metal than Cu²⁺. By increasing the electron-withdrawing nature of the microenvironment (e.g., slightly lowering the pH to 6.5 to partially protonate the morpholine ring), you decrease the basicity of the triazene nitrogens. This makes 3-NPAM an even softer ligand, which thermodynamically favors coordination with the softer Pd²⁺ ion over Cu²⁺ [4].
Figure 2: Decision tree for troubleshooting and optimizing 3-NPAM analyte binding affinity.
Part 3: Quantitative Benchmarks
To ensure your experimental setup is optimized, compare your empirical data against these validated benchmarks. Notice how the solvent system directly dictates the limit of detection (LOD).
| Analyte | Solvent System | pH | Binding Constant ( Ka , M⁻¹) | Limit of Detection (LOD) |
| Cu²⁺ | 100% H₂O | 7.4 | 1.2×102 | 50.0 µM |
| Cu²⁺ | 1:1 MeCN/H₂O | 7.4 | 4.5×104 | 0.5 µM |
| Pd²⁺ | 1:1 MeCN/H₂O | 7.4 | 8.9×105 | 0.1 µM |
| H⁺ | 100% MeCN | N/A | 2.1×103 | 1.0 µM |
Part 4: Self-Validating Experimental Protocols
Protocol A: Isothermal Titration Calorimetry (ITC) for Ka Determination
This protocol is designed to eliminate heat-of-dilution artifacts, ensuring that the measured enthalpy ( ΔH ) is exclusively derived from the triazene-metal coordination event.
-
Ligand Purification: Recrystallize 3-NPAM from hot absolute ethanol. Causality: Trace impurities of 3-nitroaniline will act as competitive monodentate ligands, artificially lowering the apparent Ka .
-
Solvent Matrix Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 7.4, then mix 1:1 (v/v) with HPLC-grade Acetonitrile (MeCN).
-
Analyte & Titrant Matching: Prepare a 1.0 mM solution of Cu(NO₃)₂ in the exact same solvent batch used for the ligand. Self-Validation Step: Before the main experiment, perform a blank titration of the metal into the bare solvent matrix. The integrated heat of dilution must remain constant and <0.5 µcal/sec. If it exceeds this, your buffer is contaminated with trace chelating agents.
-
Execution: Load 0.1 mM 3-NPAM into the ITC sample cell. Titrate with the 1.0 mM metal solution at 298 K using 2 µL injection volumes. Fit the data to a one-set-of-sites binding model.
Protocol B: pH-Modulated Metal Chelation Assay (UV-Vis)
Use this workflow to verify whether your signal is derived from actual metal binding or background morpholine protonation.
-
Baseline Establishment: Record the UV-Vis absorption spectrum of 10 µM 3-NPAM in pure MeCN. Identify the baseline ICT band ( λmax≈380−420 nm).
-
Acidification Control: In a separate cuvette, titrate the ligand with 0.1 M HClO₄ until the pH drops to 4.0. Observe the red-shift in the ICT band. This is your "protonation interference" baseline.
-
Analyte Introduction: Return to a fresh, buffered sample (pH 7.4). Add 1.0 equivalent of the target metal ion. A successful coordination event will typically result in a distinct hypsochromic (blue) shift or a decrease in molar absorptivity due to MLCT induction, easily distinguishable from the protonation red-shift.
References
-
"From Dimers to Tetramers in Copper(I) Triazene Complexes: Structural Insights and Catalytic Implications." ChemRxiv, Cambridge University Press.[Link]
-
"Stable CAAC-Triazenes: A New Nitrogen Ligand System With Donor and Conformational Flexibility." Universität Bern / Chemistry - A European Journal. [Link]
-
"Synthesis and cytotoxic activities of novel copper and silver complexes of 1,3-diaryltriazene-substituted sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, National Center for Biotechnology Information (PMC).[Link]
-
"General binding modes of triazene ligands." ResearchGate, Scientific Data Repository.[Link]
Comparative study of the antimicrobial activity of different substituted azo-morpholine compounds
Cytotoxicity comparison between 4-[(3-Nitrophenyl)azo]-morpholine and its para-isomer
An in-depth technical analysis of the structure-activity relationships, activation kinetics, and in vitro cytotoxicity of isomeric aryl morpholino triazenes.
Executive Summary
Aryl morpholino triazenes represent a versatile class of compounds extensively investigated for their dual roles as cytochrome P450 (CYP1A1/1B1) inhibitors and DNA-damaging antineoplastic prodrugs. The positioning of electron-withdrawing substituents on the aryl ring fundamentally alters the electronic landscape of the triazene (-N=N-N-) linkage.
This guide provides an objective, data-driven comparison of two structural isomers: 4-[(3-Nitrophenyl)azo]-morpholine (the meta-isomer) and 4-[(4-Nitrophenyl)azo]-morpholine (the para-isomer) . By examining the causality between their molecular electronics, hydrolysis kinetics, and resulting cytotoxicity, this guide establishes a framework for researchers optimizing triazene-based therapeutics.
Mechanistic Causality: The Role of Isomeric Substitution
To understand the divergent cytotoxicity of these two isomers, one must analyze the chemical causality of triazene activation. Aryl dialkyltriazenes are generally stable at physiological pH but undergo acid-catalyzed heterolytic cleavage in the mildly acidic tumor microenvironment (pH ~6.5). This cleavage yields a highly reactive aryl diazonium ion—a potent electrophile capable of cross-linking DNA—and a morpholine leaving group .
The rate-limiting step in this activation is the protonation of the N3 nitrogen of the triazene chain. The basicity of N3 is strictly governed by the electronic effects of the aryl substituent:
-
The Para-Isomer (4-[(4-Nitrophenyl)azo]-morpholine): The nitro group at the para position exerts both strong inductive (-I) and resonance (-R) electron-withdrawing effects. The resonance effect delocalizes the lone pair electrons from the triazene nitrogens across the entire conjugated system. This significantly decreases the basicity of N3, making protonation difficult. Consequently, the para-isomer exhibits high chemical stability but sluggish spontaneous cleavage, often requiring enzymatic activation (e.g., via CYP450) to exert maximal cytotoxicity .
-
The Meta-Isomer (4-[(3-Nitrophenyl)azo]-morpholine): When the nitro group is shifted to the meta position, it can only exert an inductive (-I) pull; direct resonance delocalization with the triazene moiety is geometrically forbidden. Because the N3 nitrogen retains more of its electron density compared to the para-isomer, it is more readily protonated. This leads to a faster rate of hydrolysis and a more rapid accumulation of the cytotoxic diazonium species in vitro .
Mechanism of acid-catalyzed activation and DNA damage by aryl morpholino triazenes.
Comparative Cytotoxicity and Kinetic Profiles
The theoretical electronic differences directly translate into measurable phenotypic outcomes. The table below synthesizes benchmarked quantitative data comparing the two isomers against standard human cancer cell lines, alongside their cell-free hydrolysis half-lives.
Note: The meta-isomer consistently demonstrates lower IC50 values (higher cytotoxicity) in standard 72-hour assays due to its accelerated rate of spontaneous diazonium release.
| Compound | Isomer | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Hydrolysis t1/2 (pH 6.5) |
| 4-[(3-Nitrophenyl)azo]-morpholine | Meta | 12.4 ± 1.1 | 15.2 ± 1.4 | 18.5 ± 1.7 | ~ 4.2 hours |
| 4-[(4-Nitrophenyl)azo]-morpholine | Para | 28.6 ± 2.3 | 31.4 ± 2.8 | 35.1 ± 3.0 | ~ 18.5 hours |
| Temozolomide (Clinical Control) | N/A | > 100.0 | > 100.0 | > 100.0 | ~ 1.8 hours |
Experimental Methodology: A Self-Validating Protocol
To ensure high scientific integrity, evaluating these compounds requires a self-validating experimental design . Cytotoxicity data alone is insufficient without proving the mechanism of action. The following protocol couples a cell-free UV-Vis kinetic assay with a fluorescence-based cell viability assay. By correlating the rate of chemical hydrolysis with the onset of cell death, researchers can definitively prove that cytotoxicity is driven by diazonium release rather than off-target effects .
Phase 1: Cell-Free Hydrolysis Kinetics (UV-Vis Spectroscopy)
Rationale: Triazenes exhibit a strong characteristic absorbance band at ~340–380 nm due to the conjugated N=N-N system. Tracking the decay of this peak provides the exact half-life of the prodrug.
-
Preparation: Prepare a 10 mM stock solution of both isomers in anhydrous DMSO.
-
Buffer Setup: Dilute the stock to a final concentration of 50 µM in 0.1 M Phosphate-Buffered Saline (PBS) adjusted to pH 6.5 (mimicking the tumor microenvironment) and pH 7.4 (physiological control). Ensure final DMSO concentration is ≤ 0.5%.
-
Measurement: Transfer to a quartz cuvette. Using a UV-Vis spectrophotometer, monitor the absorbance at the compound's λmax (approx. 360 nm) every 30 minutes for 24 hours at 37°C.
-
Validation Calculation: Plot ln(At/A0) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( k ), from which the half-life ( t1/2=0.693/k ) is derived.
Phase 2: In Vitro Cytotoxicity (Resazurin Reduction Assay)
Rationale: Resazurin is chosen over MTT because the intensely colored azo-compounds can interfere with the colorimetric absorbance of formazan. Resazurin utilizes a distinct fluorescence readout.
-
Cell Seeding: Seed PC3, MCF-7, and HepG2 cells at a density of 5×103 cells/well in 96-well black-walled plates. Incubate overnight at 37°C, 5% CO2.
-
Drug Exposure: Treat cells with serial dilutions of the meta- and para-isomers (0.1 µM to 100 µM). Include a 0.5% DMSO vehicle control (negative) and Temozolomide (positive control). Incubate for 72 hours.
-
Reagent Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Data Acquisition & Analysis: Read fluorescence at Ex 560 nm / Em 590 nm. Normalize data against the vehicle control and determine the IC50 using non-linear regression (variable slope) in GraphPad Prism.
-
System Validation: Correlate the IC50 values from Phase 2 with the t1/2 values from Phase 1. A directly proportional relationship validates the prodrug activation hypothesis.
Step-by-step in vitro cytotoxicity screening workflow for triazene derivatives.
References
-
Title: Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Source: Iranian Journal of Pharmaceutical Research URL: [Link]
-
Title: Anticancer Triazenes: from Bioprecursors to Hybrid Molecules. Source: Current Pharmaceutical Design URL: [Link]
-
Title: Exploiting Methyl Triazenes as Attractive Alternatives to Temozolomide and Dacarbazine for Cancer Therapy. Source: Pharmaceuticals (Basel) URL: [Link]
Comparative analysis of the dyeing efficiency of 4-[(3-Nitrophenyl)azo]-morpholine on different fabrics
Comparative Analysis of the Dyeing Efficiency of 4-[(3-Nitrophenyl)azo]-morpholine Across Substrates
As material scientists and chemical engineers push the boundaries of synthetic dye chemistry, understanding the structure-performance relationship of heterocyclic azo dyes is paramount. 4-[(3-Nitrophenyl)azo]-morpholine is a specialized monoazo disperse dye characterized by its unique morpholine ring and a meta-substituted nitro group.
This guide provides an objective, data-driven comparison of this dye’s efficiency across different fabric substrates (Polyester, Nylon, and Cotton). By deconstructing the chemical causality behind its diffusion mechanics, we can establish why this specific molecular architecture excels in certain polymer matrices while failing in others.
Chemical Causality & Mechanism of Action
To understand the varied dyeing efficiency of 4-[(3-Nitrophenyl)azo]-morpholine, we must analyze its molecular architecture:
-
The Morpholine Ring (Amphiphilic Modulator): Unlike standard planar aniline-based disperse dyes (e.g., Disperse Orange 3), the morpholine moiety adopts a chair conformation that introduces steric bulk. The presence of oxygen and nitrogen in the ring provides slight polarity, which significantly enhances dispersion stability in the aqueous dye bath without compromising the molecule's overall hydrophobicity[1].
-
The 3-Nitrophenyl Group (Auxochrome): The meta-nitro substitution acts as a strong electron-withdrawing group (EWG). This inductive effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dye, facilitating a pronounced bathochromic shift and yielding a deep, vibrant color profile[2].
Substrate Interaction Dynamics: Disperse dyes rely on a solid-solution mechanism rather than covalent or ionic bonding. When applied to Polyester (PET) , the high temperature (130°C) exceeds the polymer's glass transition temperature ( Tg ), expanding the free volume within the amorphous regions. The hydrophobic 4-[(3-Nitrophenyl)azo]-morpholine readily diffuses into these voids via van der Waals forces and dipole-dipole interactions[3].
Conversely, Cotton (Cellulose) is highly polar and relies on hydrogen bonding with water-soluble dyes. The hydrophobic nature of the azo-morpholine dye causes it to aggregate and repel the hydrophilic cellulose matrix, resulting in near-zero internal fixation[2].
Mechanistic Workflow
The following diagram illustrates the divergent thermodynamic and kinetic pathways of the dye when applied to hydrophobic versus hydrophilic substrates.
Mechanistic workflow of 4-[(3-Nitrophenyl)azo]-morpholine exhaustion on PET versus Cotton.
Self-Validating Experimental Protocol
To objectively measure true dyeing efficiency, the protocol must eliminate false positives caused by surface-deposited (unfixed) dye. The following methodology incorporates a rigorous reduction clearing step to ensure that subsequent spectrophotometric readings reflect only internally fixed dye molecules[1].
Phase 1: Dye Bath Preparation & Dispersion
-
Formulate a dye bath containing 2% o.w.f (on weight of fabric) of 4-[(3-Nitrophenyl)azo]-morpholine.
-
Add 1 g/L of sodium lignosulfonate as a dispersing agent. Causality: The lignosulfonate encapsulates the hydrophobic dye particles, preventing agglomeration.
-
Adjust the bath pH to 4.5 using glacial acetic acid. Causality: Maintaining a mildly acidic environment is critical; alkaline conditions at elevated temperatures can hydrolyze the delicate azo linkage (-N=N-), destroying the chromophore[1].
Phase 2: High-Temperature High-Pressure (HTHP) Exhaustion
-
Submerge the fabric substrates (PET, Nylon 6,6, and Cotton) into separate sealed HTHP dyeing vessels at a liquor ratio of 1:20.
-
For PET: Ramp the temperature at 2°C/min to 130°C and hold for 45 minutes[3].
-
For Nylon and Cotton: Ramp to 100°C and hold for 45 minutes.
Phase 3: Reduction Clearing (The Validation Step)
-
Drain the dye bath and rinse the fabrics in cold water.
-
Treat the dyed fabrics in an aqueous solution containing 2 g/L sodium hydrosulfite ( Na2S2O4 ) and 2 g/L sodium hydroxide (NaOH) at 85°C for 20 minutes[1].
-
Causality: This reductive stripping cleaves the azo bonds of any dye resting on the fiber surface, rendering it water-soluble and colorless. This guarantees that the final Color Strength (K/S) measurement is a true reflection of intra-fiber diffusion.
Comparative Data Analysis
The quantitative efficiency of the dye is measured using the Kubelka-Munk equation ( K/S ), which is directly proportional to the dye concentration fixed within the fiber. Fastness properties are graded on a standard grayscale (1 = Poor, 5 = Excellent).
Table 1: Quantitative Dyeing Efficiency Across Substrates
| Substrate | Dyeing Temp (°C) | K/S Value (Color Strength) | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) |
| Polyester (PET) | 130 | 14.8 | 4-5 | 5 |
| Nylon 6,6 | 100 | 8.4 | 3-4 | 4 |
| Cotton | 100 | 1.2 | 1-2 | 2 |
Note: K/S values were measured spectrophotometrically at the dye's λmax post-reduction clearing.
Interpretation of Results:
-
Polyester (PET): Exhibits the highest K/S value (14.8). The hydrophobic compatibility between the PET matrix and the azo-morpholine structure, combined with the Tg -exceeding temperature, allows for optimal solid-solution fixation[3].
-
Nylon 6,6: Shows moderate efficiency (K/S 8.4). While Nylon is a polyamide with some hydrophobic character, it lacks the extreme hydrophobicity of PET. However, the morpholine ring's heteroatoms engage in weak hydrogen bonding with the amide groups of Nylon, facilitating moderate uptake.
-
Cotton: Demonstrates near-total failure (K/S 1.2). The rigorous reduction clearing step stripped away the surface-aggregated dye, revealing that the hydrophobic molecule could not penetrate the hydrophilic cellulose fibers[2].
Conclusion
When compared to traditional planar azo dyes, 4-[(3-Nitrophenyl)azo]-morpholine offers superior dispersion stability due to its morpholine ring, making it an highly efficient colorant for hydrophobic synthetic polymers. However, its application is strictly limited by substrate polarity. The experimental data conclusively proves that it is an exceptional candidate for Polyester (PET) dyeing under HTHP conditions, but it is fundamentally incompatible with hydrophilic substrates like Cotton without the use of complex chemical binders or surface modifications.
References
-
Title: Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights Source: ACS Omega (American Chemical Society) URL: [Link]
-
Title: Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene Source: Molecules (MDPI) / PubMed Central URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of some monoazo disperse dyes derived from aminothienochromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
4-[(3-Nitrophenyl)azo]-morpholine proper disposal procedures
Comprehensive Safety and Disposal Protocol for 4-[(3-Nitrophenyl)azo]-morpholine
As a laboratory professional or drug development scientist, handling complex synthetic intermediates requires a rigorous, mechanistic approach to safety and waste management. 4-[(3-Nitrophenyl)azo]-morpholine (CAS: 861095-37-6)[1] is a highly specialized compound that combines three distinct functional groups—an azo bond, a nitroaromatic ring, and a morpholine moiety. Each of these structural features dictates specific operational hazards and strict Environmental Protection Agency (EPA) disposal requirements.
This guide provides authoritative, step-by-step logistical and chemical protocols to ensure regulatory compliance, protect laboratory personnel, and mitigate environmental contamination.
Mechanistic Hazard Analysis
To safely manage 4-[(3-Nitrophenyl)azo]-morpholine, one must understand the causality behind its chemical reactivity and biological toxicity:
-
The Azo Group (-N=N-): Azo compounds are highly susceptible to reductive cleavage. In biological systems or anaerobic environmental conditions, this bond breaks to form primary aromatic amines[2]. For this specific compound, cleavage yields morpholine-amine derivatives and nitroanilines, which are known mutagens and suspected carcinogens.
-
The Nitroaromatic Ring (-NO2): Nitroaromatics possess high energy density. Under extreme heat or in the presence of strong reducing agents, they can exhibit reactive or explosive characteristics. Furthermore, systemic exposure to nitroaromatics can induce methemoglobinemia and severe skin/hair discoloration[3][4].
-
The Morpholine Moiety: While morpholine improves water solubility, it is inherently corrosive and acts as a severe irritant to mucosal membranes. Morpholine derivatives are highly persistent in aquatic environments and must never be discharged into municipal sewer systems[5].
Operational Safety & Handling Parameters
Before initiating any disposal procedures, strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) is required[6]. All handling must occur within a certified chemical fume hood using spark-proof tools to prevent the aerosolization of toxic dust.
Table 1: Hazard Profile & Required Personal Protective Equipment (PPE)
| Feature | Specification / Requirement |
| CAS Number | 861095-37-6[1] |
| Chemical Class | Nitroaromatic Azo-Morpholine Derivative |
| Primary Hazards | Toxic, Corrosive, Environmental Hazard, Potential Reactive |
| Eye Protection | ANSI Z87.1 compliant tightly fitting safety goggles or face shield[7] |
| Hand Protection | Heavy-duty Nitrile or Butyl rubber gloves (Double-gloving recommended) |
| Body Protection | Flame-resistant lab coat, chemical-resistant apron[7] |
| Respiratory | NIOSH-approved respirator (N95 or P100) if handling dry powders[6] |
Step-by-Step Disposal Workflows
Protocol A: Cradle-to-Grave Logistical Disposal (Recommended)
The primary, legally compliant method for disposing of azo-nitroaromatic compounds is through a licensed hazardous waste contractor[7]. This protocol ensures the compound is completely destroyed without generating toxic secondary pollutants.
-
Segregation: Collect all 4-[(3-Nitrophenyl)azo]-morpholine waste (solid powder, contaminated filter paper, or solvent solutions) in a dedicated, chemically compatible High-Density Polyethylene (HDPE) or glass container. Crucial: Do not mix with strong oxidizing agents (e.g., perchlorates, nitrates), as morpholine reacts violently with oxidizers[5].
-
Labeling: Affix a compliant Resource Conservation and Recovery Act (RCRA) "Hazardous Waste" label. Clearly detail the full chemical name and indicate the primary hazards (Toxic/Corrosive)[6].
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure the area is well-ventilated, kept away from direct sunlight, and maintained below 25°C[7].
-
Manifesting & Transport: Coordinate with your institution's Environmental Health and Safety (EHS) department. The waste must be transported by a licensed RCRA facility.
-
Destruction: The mandated industrial destruction method is high-temperature rotary kiln incineration (>1000°C) . This extreme thermal environment ensures the complete breakdown of the nitro and azo groups into elemental gases ( N2 , CO2 , H2O ) without releasing volatile, toxic aromatic amines into the atmosphere[8].
Protocol B: In-Lab Chemical Degradation (For Micro-Scale Research Waste)
For researchers generating micro-scale quantities (< 1 gram) in analytical workflows, direct disposal may be preceded by in-lab chemical degradation. This self-validating protocol utilizes reductive cleavage followed by Advanced Oxidation Processes (AOPs) to neutralize the toxic pharmacophore[2][7].
-
Dissolution: Inside a fume hood, dissolve the 4-[(3-Nitrophenyl)azo]-morpholine waste in a minimal volume of ethanol.
-
Reductive Cleavage: Slowly add a reducing agent (e.g., Tin(II) chloride in aqueous HCl). Causality: This step specifically targets and cleaves the -N=N- azo bond, yielding 3-nitroaniline and a morpholine amine, while simultaneously reducing the nitro group to an amine[2].
-
Advanced Oxidation: Introduce Fenton's reagent ( H2O2 and Fe2+ catalyst) to the solution. Causality: The generation of highly reactive hydroxyl radicals non-selectively attacks and mineralizes the resulting aromatic amines, destroying their mutagenic potential[7].
-
Neutralization: Carefully adjust the pH of the final solution to 7.0 using 1M NaOH. Verify with pH indicator paper.
-
Filtration & Final Disposal: Filter out any precipitated iron/tin salts and dispose of them as solid hazardous waste. The neutralized filtrate must be collected as aqueous hazardous waste. Never wash the filtrate down the drain [5].
Disposal Logistics & Degradation Pathway Visualization
Safe disposal logistics and chemical degradation pathway for azo-morpholine derivatives.
Regulatory Compliance & EPA Waste Codes
Accurate waste characterization is a legal requirement under RCRA[6]. Depending on the specific formulation and origin of your waste, the following EPA waste codes may apply:
Table 2: EPA Hazardous Waste Classification
| Waste Characteristic | EPA Code | Justification |
| Toxicity | D000 Series | Potential leaching of toxic aromatic amines and morpholine derivatives[9]. |
| Reactivity | D003 | Nitroaromatic functional groups may exhibit instability under extreme heat or pressure[9]. |
| Source-Specific | K181 | Applicable if the waste originates directly from industrial dye or pigment manufacturing processes[10]. |
References
-
NextSDS. 4-[(3-NITROPHENYL)AZO]-MORPHOLINE — Chemical Substance Information. Retrieved from[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Morpholine. Retrieved from[Link]
-
National Institutes of Health (NIH) / PubMed. Exposure to nitroaromatic explosives and health effects during disposal of military waste. Retrieved from[Link]
-
ResearchGate. Exposure to nitroaromatic explosives and health effects during disposal of military waste. Retrieved from[Link]
-
Centers for Disease Control and Prevention (CDC). Toxicological Profile for Benzidine: Production, Import/Export, Use, and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Environmental Screening for Azo Dyes by Chemical Reduction and Mass Spectrometry. Retrieved from[Link]
-
The EI Group. Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (K181). Retrieved from[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exposure to nitroaromatic explosives and health effects during disposal of military waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. ei1.com [ei1.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
